HBTU
Description
The exact mass of the compound 2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYZFNUUOSSNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N5OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335774 | |
| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625384-22-7, 94790-37-1 | |
| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
HBTU: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a highly efficient aminium-based coupling reagent widely employed in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation.[1] Introduced in 1978, it has become a staple in the synthesis of peptides and other organic molecules due to its rapid reaction kinetics, high coupling efficiency, and effective suppression of racemization. This guide provides an in-depth overview of this compound's chemical structure, properties, mechanism of action, and detailed experimental protocols for its application in peptide synthesis.
Chemical Structure and Properties
This compound is a white to off-white crystalline powder.[2] While initially assigned a uronium salt structure, X-ray analysis has confirmed that this compound exists as the guanidinium N-oxide isomer. This structural clarification is crucial for understanding its reactivity and mechanism of action.
Below is a table summarizing the key chemical and physical properties of this compound:
| Property | Value | Reference |
| IUPAC Name | [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | [1] |
| Synonyms | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | [3] |
| CAS Number | 94790-37-1 | [1] |
| Molecular Formula | C₁₁H₁₆F₆N₅OP | [1] |
| Molecular Weight | 379.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 200 °C (decomposition) | [1][3] |
| Solubility | Soluble in DMF, DMSO, NMP, and acetonitrile (0.1 g/mL). Insoluble in water and ethanol. | [2][3][4] |
| Stability | Stable under recommended storage conditions (2-8°C, desiccated). Moisture-sensitive. | [2][3] |
Mechanism of Action in Peptide Bond Formation
The primary function of this compound in peptide synthesis is to activate a carboxylic acid for nucleophilic attack by an amine, leading to the formation of an amide bond. The generally accepted mechanism involves the following key steps:
-
Formation of the Active Ester: The carboxylate of the N-protected amino acid attacks the central carbon atom of this compound.
-
Release of HOBt: This initial attack leads to the formation of a highly reactive O-acylisourea intermediate and the release of 1-hydroxybenzotriazole (HOBt).
-
Amide Bond Formation: The free amine of the second amino acid (or the growing peptide chain) then attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOBt.
The in-situ generation of the HOBt active ester is a key feature of this compound's efficacy, as it proceeds rapidly and minimizes the opportunity for side reactions, most notably racemization.
Figure 1: Simplified reaction pathway of this compound-mediated peptide bond formation.
Quantitative Performance Data
This compound is renowned for its high coupling efficiency and low propensity for racemization. While exact yields and racemization levels are highly sequence- and condition-dependent, comparative studies provide valuable insights into its performance relative to other common coupling reagents.
Table 1: Comparative Performance of Coupling Reagents
| Coupling Reagent | Typical Yield | Racemization Level | Key Advantages | Key Disadvantages |
| This compound | High | Low | Cost-effective, stable, good solubility | Can cause guanidinylation of the N-terminus if used in excess |
| HATU | Very High | Very Low | Generally more reactive than this compound, effective for hindered couplings | Higher cost |
| HCTU | High | Low | More reactive than this compound, often at a lower cost than HATU | |
| PyBOP | High | Low | Phosphonium-based, avoids guanidinylation side reaction | Can be less reactive for some hindered couplings |
| DIC/HOBt | Good to High | Low | Economical, simple by-product removal in solution phase | Slower reaction rates compared to onium salts |
Note: The data in this table is a qualitative summary based on multiple literature sources. Specific quantitative values can vary significantly based on the peptide sequence, solvent, temperature, and other reaction parameters.
Experimental Protocols
The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. It is recommended to optimize these conditions for specific peptide sequences.
Standard this compound Coupling Protocol for SPPS (Fmoc Chemistry)
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide synthesis resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for 15-30 minutes.
-
Amino Acid Activation (Pre-activation Method):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF or NMP.
-
Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring: Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling may be necessary.
Protocol for Difficult Couplings
For sterically hindered amino acids or problematic sequences, the following modifications can be made to the standard protocol:
-
Increased Equivalents: Use a higher excess of the protected amino acid and this compound (e.g., 5-10 equivalents).
-
Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.
-
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50 °C).
-
Solvent Choice: NMP is often a better solvent for aggregating sequences than DMF.
Figure 2: General workflow for solid-phase peptide synthesis (SPPS) using this compound.
Safety and Handling
This compound is classified as an irritant and a moderate skin sensitizer.[1] It is also potentially explosive under thermal stress.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound remains a cornerstone of modern peptide synthesis due to its robust performance, reliability, and cost-effectiveness. Its ability to facilitate rapid and efficient amide bond formation with minimal racemization makes it an invaluable tool for researchers and professionals in drug development and related scientific fields. By understanding its chemical properties, mechanism of action, and optimizing its application through established protocols, scientists can continue to leverage this compound for the successful synthesis of a wide range of peptide-based molecules.
References
The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. Among the plethora of available reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has established itself as a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase applications.[1][2] Its widespread adoption is attributable to its high coupling efficiency, rapid reaction kinetics, and a notable capacity to suppress racemization.[2][3] This technical guide provides a comprehensive exploration of the mechanism of this compound in peptide coupling, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes for researchers and professionals in drug development.
The Chemical Identity of this compound: An Aminium Salt
Initially presumed to possess a uronium salt structure, crystallographic and solution-state studies have since clarified that this compound exists as an aminium salt, specifically a guanidinium N-oxide.[3] This structural nuance is pivotal to its reactivity and mechanism of action.
The Mechanism of Action: A Stepwise Look
The primary function of this compound is to facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This is achieved through a two-step process: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.
-
Activation of the Carboxylic Acid: The process is initiated by the deprotonation of the N-protected amino acid's carboxylic group by a tertiary amine, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon atom of this compound.[4] This leads to the formation of an unstable O-acylisourea intermediate, which rapidly rearranges to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This esterification is accompanied by the release of tetramethylurea as a byproduct.[5]
-
Peptide Bond Formation: The newly formed HOBt active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The amine attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of HOBt.[5]
The synergistic role of HOBt, either generated in situ from this compound or added as an auxiliary nucleophile, is crucial in minimizing racemization by preventing the formation of undesirable oxazolone intermediates.[5]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the chemical transformations and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-mediated peptide bond formation.
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Quantitative Data on this compound Performance
The efficacy of a coupling reagent is best assessed through quantitative measures of yield and the extent of racemization. The following tables summarize comparative data for this compound against other common coupling reagents.
Table 1: Comparison of Coupling Reagent Performance in Segment Coupling
| Coupling Reagent | Yield (%) | Racemization (%) |
| This compound | 85 | 12.5 |
| HATU | 95 | 5.6 |
| COMU | 90 | 7.2 |
| TOMBU | 88 | 8.9 |
| COMBU | 86 | 9.5 |
Data adapted from a study on segment coupling models known to be sensitive to racemization.[1]
Table 2: Racemization Levels in the Synthesis of Chiral Peptide Nucleic Acids (PNAs)
| Coupling Reagent | Relative Racemization Level |
| DEPBT | Lowest |
| TDBTU | Low |
| This compound | Moderate |
| HATU | Highest |
Data from a study on the synthesis of chiral PNA monomers, where the enantiomeric purity of products decreased in the order presented.[6]
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol outlines a general procedure for manual SPPS on a resin support.
1. Resin Preparation:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Side-Chain Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[7]
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
7. Analysis:
-
Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]
Solution-Phase Peptide Coupling Protocol using this compound
This protocol provides a general procedure for the coupling of two peptide fragments in solution.
1. Reactant Preparation:
-
Dissolve the N-protected amino acid or peptide fragment (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).
-
In a separate flask, dissolve the C-protected amino acid or peptide fragment with a free amino group (1-1.2 equivalents) in the same solvent.
2. Activation:
-
To the solution of the carboxylic acid component, add this compound (1-1.2 equivalents) and a tertiary base such as DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.
3. Coupling:
-
Add the solution of the amine component to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction time can vary from a few hours to overnight.
4. Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography or recrystallization.
5. Characterization:
-
Analyze the purified peptide using techniques such as NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Conclusion
This compound remains a robust and reliable coupling reagent in the peptide chemist's toolkit. Its mechanism, centered on the efficient formation of an HOBt active ester, provides a balance of high reactivity and suppression of racemization. For researchers and professionals in drug development and peptide science, a thorough understanding of the principles and practical protocols outlined in this guide is essential for the successful synthesis of complex and stereochemically pure peptides. The provided quantitative data and visual aids serve as a practical reference for optimizing synthetic strategies and achieving desired outcomes in peptide coupling reactions.
References
- 1. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HBTU Activation of Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone. Among the myriad of coupling reagents developed to facilitate this transformation, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a robust and widely utilized tool. Introduced in 1978, this compound offers a compelling combination of high coupling efficiency, rapid reaction times, and a notable resistance to racemization, a critical factor in the synthesis of chiral molecules such as peptides and pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound activation of carboxylic acids, encompassing its mechanism of action, detailed experimental protocols, comparative performance data, and its application in the synthesis of therapeutic peptides.
Core Principles: The Mechanism of this compound Activation
This compound is an aminium-based coupling reagent that activates a carboxylic acid by converting its hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine.[1] The activation process proceeds through the formation of an O-acylisourea intermediate, which then rearranges to a highly reactive OBt (1-hydroxybenzotriazole) active ester. It is this active ester that readily reacts with the amine to form the desired amide bond, regenerating HOBt as a byproduct.
The key steps in the this compound activation and coupling pathway are as follows:
-
Deprotonation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
Formation of the O-Acylisourea Intermediate: The carboxylate anion attacks the electrophilic carbon atom of this compound, displacing the hexafluorophosphate anion and forming a transient and highly reactive O-acylisourea intermediate.
-
Intramolecular Rearrangement to the OBt Active Ester: The O-acylisourea intermediate rapidly rearranges to form the more stable and highly reactive OBt active ester of the carboxylic acid, with the concomitant formation of tetramethylurea as a byproduct.
-
Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the OBt active ester, leading to the formation of a tetrahedral intermediate.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond.
// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)"]; this compound [label="this compound", fillcolor="#FBBC05"]; Base [label="Base (e.g., DIPEA)"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OBt_Ester [label="OBt Active Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Amide_Bond [label="Amide Bond\n(R-CO-NH-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetramethylurea [label="Tetramethylurea"]; HOBt [label="HOBt"];
// Edges Carboxylic_Acid -> Carboxylate [label="+ Base"]; Carboxylate -> O_Acylisourea [label="+ this compound"]; O_Acylisourea -> OBt_Ester [label="Rearrangement"]; OBt_Ester -> Tetrahedral_Intermediate [label="+ Amine"]; O_Acylisourea -> Tetramethylurea; Tetrahedral_Intermediate -> Amide_Bond; Tetrahedral_Intermediate -> HOBt; } dot Figure 1: this compound activation of a carboxylic acid.
Quantitative Performance Analysis: this compound in Comparison
The selection of a coupling reagent is a critical decision in the design of a synthetic route, with implications for yield, purity, reaction time, and cost. This compound is often compared with other popular aminium/uronium and phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). While all are effective, their performance can vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Typical Yield | Relative Reaction Time | Racemization Potential | Key Advantages | Key Disadvantages |
| This compound | High to Excellent | Fast (typically 10-60 min)[2] | Low[3] | Cost-effective, stable, good solubility. | Potential for guanidinylation side reaction. |
| HATU | Excellent | Very Fast | Very Low | Higher reactivity, often superior for hindered couplings and reducing racemization.[3] | Higher cost, can also cause guanidinylation. |
| PyBOP | High to Excellent | Fast | Low | Byproducts are generally less problematic. | Can be less effective for highly hindered couplings compared to HATU. |
Note: The data presented is a qualitative summary based on literature. Actual results can vary significantly based on the specific amino acids being coupled, the solvent, the base used, and the reaction temperature. For critical applications, empirical optimization is always recommended.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound activation.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation (Pre-activation Method):
-
In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.
// Nodes Start [label="Start with Resin-Bound Peptide", shape=ellipse, fillcolor="#FBBC05"]; Swell [label="Swell Resin in DMF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Wash (DMF, DCM)"]; Activation [label="Activate Fmoc-AA with this compound/Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Couple to Resin"]; Wash2 [label="Wash (DMF, DCM)"]; Monitoring [label="Monitor Completion\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Recouple or Cap"]; Complete [label="Next Amino Acid?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Cleave from Resin and Deprotect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Swell; Swell -> Deprotection; Deprotection -> Wash1; Wash1 -> Activation; Activation -> Coupling; Coupling -> Wash2; Wash2 -> Monitoring; Monitoring -> Incomplete [label="Positive"]; Incomplete -> Activation; Monitoring -> Complete [label="Negative"]; Complete -> Deprotection [label="Yes"]; Complete -> Cleavage [label="No"]; } dot Figure 2: A typical workflow for SPPS.
Protocol 2: Solution-Phase Amide Bond Formation using this compound
This protocol provides a general method for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1-1.2 equivalents)
-
This compound (1.1-1.5 equivalents)
-
DIPEA (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or acetonitrile)
Procedure:
-
Dissolution: Dissolve the carboxylic acid and this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add DIPEA to the solution and stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Application in Drug Development: Synthesis of Liraglutide
Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity, is a prime example of a complex synthetic peptide therapeutic. Its synthesis involves the sequential coupling of 31 amino acids, a process where efficient and low-racemization coupling reagents like this compound are invaluable. While various synthetic strategies exist, a common approach involves solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.
In a typical SPPS of Liraglutide, this compound can be employed for the coupling of each of the Fmoc-protected amino acids in the sequence. For instance, in the fragment-based synthesis of Liraglutide, this compound has been used to couple peptide fragments on the solid support. The general principles outlined in Protocol 1 are applied, with careful monitoring at each step to ensure high coupling efficiency, which is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).
Troubleshooting and Side Reactions
While this compound is a highly effective coupling reagent, there are potential side reactions and challenges that researchers should be aware of:
-
Guanidinylation: The most significant side reaction associated with this compound and other aminium-based reagents is the guanidinylation of the free N-terminal amine of the peptide.[4] This occurs when this compound reacts directly with the amine, forming a stable tetramethylguanidinium adduct and terminating the peptide chain elongation. This side reaction is more prevalent under conditions of slow coupling, such as with sterically hindered amino acids, or when there is a localized excess of the coupling reagent. To mitigate this, it is advisable to use a slight excess of the carboxylic acid and to ensure rapid and efficient mixing of the reagents.
-
Racemization: Although this compound is known for its low racemization potential, epimerization can still occur, particularly with sensitive amino acids like histidine and cysteine. The choice of base can play a role, with more hindered bases like 2,4,6-collidine sometimes offering advantages over DIPEA in minimizing racemization. The addition of an external source of HOBt can also help to suppress this side reaction.
-
Aspartimide Formation: For sequences containing aspartic acid, the formation of a five-membered ring aspartimide intermediate is a known side reaction, particularly under basic conditions. This can lead to the formation of β-aspartyl peptides upon ring-opening. Careful selection of protecting groups for the aspartic acid side chain and optimization of the coupling conditions can help to minimize this issue.
Conclusion
This compound remains a cornerstone reagent in the synthesis of peptides and other complex organic molecules. Its ability to efficiently activate carboxylic acids with minimal racemization has solidified its place in both academic research and industrial drug development. A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions is crucial for its successful application. By following well-defined protocols and being mindful of the potential challenges, researchers can harness the power of this compound to construct complex amide-containing molecules with high efficiency and purity, paving the way for new discoveries in science and medicine.
References
The Solubility of HBTU: A Comprehensive Technical Guide for Researchers
An in-depth analysis of the solubility of the widely-used coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in N,N-Dimethylformamide (DMF) and other common organic solvents is critical for its effective application in peptide synthesis and other chemical reactions. This guide provides a detailed overview of this compound's solubility, experimental protocols for its determination, and a practical workflow for its use in solid-phase peptide synthesis (SPPS).
Quantitative Solubility of this compound
Understanding the solubility of this compound in various solvents is paramount for preparing stock solutions and ensuring efficient reaction kinetics. While this compound is generally known for its good solubility in common polar aprotic solvents used in peptide synthesis, precise quantitative data allows for optimized and reproducible experimental design.[1] The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Routinely used at concentrations of 0.2 M, 0.45 M, and 0.5 M. | This indicates a minimum solubility of approximately 7.59 g/100 mL, 17.08 g/100 mL, and 18.97 g/100 mL, respectively. This compound is considered soluble in DMF.[1] |
| Acetonitrile (ACN) | 0.1 g/mL[2][3][4] | This equates to 10 g/100 mL. |
| Dimethyl Sulfoxide (DMSO) | ≥ 37.9 mg/mL[5] | This indicates a solubility of at least 3.79 g/100 mL. This compound is considered soluble in DMSO.[1] |
| Dichloromethane (DCM) | Soluble[1] | In practice, this compound is dissolved in a mixture of DCM and DMF for certain peptide synthesis protocols.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Good solubility reported.[7] | NMP is a common solvent for peptide synthesis and readily dissolves this compound. |
| Water | 1.6 g/L[8] | This compound has limited solubility in water. |
Note on Stability: this compound solutions in DMF are known to be stable for several weeks when stored under anhydrous conditions and protected from light.
Experimental Protocol for Determining this compound Solubility
A general and reliable method for determining the solubility of a solid compound like this compound in a specific solvent involves the gravimetric method. This protocol can be adapted for various solvents to expand upon the existing solubility data.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., DMF, NMP, THF, DCM)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Drying oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent at a controlled temperature (e.g., 25 °C). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Stir the mixture vigorously using a magnetic stirrer in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the volumetric flask under reduced pressure (using a rotary evaporator) or by gentle heating in a fume hood.
-
Once the solvent is completely removed, dry the remaining solid this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Accurately weigh the volumetric flask containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty volumetric flask from the final weight.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or g/100 mL, by dividing the mass of the dissolved this compound by the volume of the solvent used.
-
This compound in Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is a cornerstone of modern solid-phase peptide synthesis, facilitating the efficient formation of amide bonds between amino acids. The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based SPPS using this compound as the coupling agent.
Caption: A typical Fmoc-SPPS cycle using this compound.
This workflow highlights the key steps of activation of the incoming amino acid with this compound and a base, followed by the coupling reaction with the resin-bound free amine. Subsequent washing and Fmoc deprotection steps prepare the growing peptide chain for the next coupling cycle.
References
- 1. 7 Powerful Benefits of this compound (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]
- 2. Handbook of Aqueous Solubility Data | Academicbooks.dk [academicbooks.dk]
- 3. glpbio.com [glpbio.com]
- 4. Chempendix - Thermodynamics [sites.google.com]
- 5. TCFH - Wikipedia [en.wikipedia.org]
- 6. 東京化成工業株式会社 | Homepage [tcichemicals.com]
- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely utilized coupling reagent in peptide synthesis and other amidation reactions. Its popularity stems from its high coupling efficiency, rapid reaction times, and ability to suppress racemization. However, to ensure the reliability and reproducibility of synthetic procedures, a thorough understanding of this compound's stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the factors influencing this compound's stability, recommended storage and handling procedures, and methodologies for its analysis.
Chemical Structure and Properties
Initially thought to possess a uronium salt structure, X-ray analysis has since confirmed that this compound exists as a guanidinium salt. This structural clarification is crucial for understanding its reactivity and stability. The presence of the hexafluorophosphate counterion contributes to its solubility in common organic solvents and its overall stability.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, moisture, and light. As a solid, this compound is relatively stable when stored correctly. However, its stability can be compromised under adverse conditions, leading to degradation and a subsequent decrease in coupling efficiency.
Thermal Stability
Differential Scanning Calorimetry (DSC) analysis has revealed that this compound is a high-energy molecule with the potential for explosive decomposition at elevated temperatures. While its melting point is around 200°C with decomposition, thermal hazard analysis indicates a potential for thermal runaway. Therefore, exposure of this compound to high temperatures should be strictly avoided.
Hydrolytic Stability
This compound is sensitive to moisture. In the presence of water, it can hydrolyze, leading to the formation of inactive byproducts. This degradation not only reduces the yield of the desired amide product but can also complicate purification processes. It is crucial to handle this compound in a dry environment and to use anhydrous solvents during reactions.
Photostability
Exposure to light can also contribute to the degradation of this compound. To maintain its integrity, this compound should be stored in light-resistant containers.
Stability in Solution
The stability of this compound in solution is dependent on the solvent and the presence of other reagents, such as bases. While it exhibits good solubility and stability in many common solvents like dimethylformamide (DMF) and dichloromethane (DCM), prolonged storage in solution is not recommended. Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. However, for optimal performance, it is best to prepare solutions of this compound immediately before use.
Recommended Storage and Handling Conditions
To ensure the long-term stability and performance of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Recommended storage temperature is typically between 2°C and 8°C. | Minimizes the risk of thermal decomposition and preserves the chemical integrity of the reagent. |
| Humidity | Store in a tightly sealed container in a desiccated environment. | Prevents hydrolysis, which can lead to the formation of inactive byproducts and reduce coupling efficiency. |
| Light | Store in an opaque or amber-colored container. | Protects the reagent from photodegradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, further enhancing stability. |
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. This compound is classified as a moderate skin sensitizer.
-
Take precautions to avoid static discharge, given its potential for explosive decomposition.
-
In case of a spill, carefully clean the area to avoid dust generation.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using various analytical techniques. A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products.
Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and stability of this compound. A reverse-phase HPLC method can be developed and validated to separate this compound from its potential degradation products.
Example Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Procedure: Inject the sample onto the HPLC system and monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of this compound can be used to quantify its purity over time under different storage conditions. A rapid UHPLC method for the in-process determination of various peptide coupling reagents, including this compound, has been developed and could be adapted for stability studies.
Visualization of this compound's Role and Handling
This compound Activation Pathway in Peptide Synthesis
The following diagram illustrates the generally accepted mechanism of carboxylic acid activation by this compound in the presence of a base, leading to the formation of an active ester ready for aminolysis.
Caption: this compound-mediated carboxylic acid activation pathway.
Recommended Workflow for this compound Storage and Handling
This workflow outlines the key steps for maintaining the stability and ensuring the safe handling of this compound in a laboratory setting.
Caption: Recommended workflow for this compound storage and handling.
Conclusion
While this compound is an indispensable tool in modern synthetic chemistry, its efficacy and the safety of its use are intrinsically linked to its stability. By adhering to the storage and handling guidelines outlined in this guide, researchers can minimize degradation, ensure consistent results, and maintain a safe laboratory environment. The implementation of routine stability testing, particularly for long-term stored materials, is a crucial component of quality control in any research or development setting.
References
The Discovery and Enduring Legacy of HBTU: A Cornerstone Reagent in Peptide Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and application of the HBTU reagent has been compiled for researchers, scientists, and professionals in the field of drug development. This whitepaper provides an in-depth look at one of the most pivotal coupling reagents in peptide chemistry, from its inception to its current widespread use.
This compound, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, was first introduced to the scientific community in 1978 by Dourtoglou and his colleagues. Initially developed to facilitate the formation of amide bonds between amino acids, the fundamental linkage in peptides, this compound quickly demonstrated its efficacy and reliability. A significant historical footnote to its discovery is the initial misidentification of its chemical structure. For years, it was presumed to be a uronium salt. However, in 1994, through meticulous X-ray crystallographic analysis, the research group of Louis A. Carpino definitively established its true nature as a guanidinium salt. This correction of the structural assignment was a crucial step in understanding the reagent's reactivity and mechanism.
The enduring popularity of this compound in both solid-phase and solution-phase peptide synthesis stems from its remarkable efficiency in promoting high coupling yields while concurrently minimizing the undesirable side reaction of racemization. This technical guide delves into the mechanistic intricacies of this compound, providing clear diagrams to illustrate the reaction pathways and experimental workflows. Furthermore, it presents quantitative data from comparative studies, offering a clear perspective on this compound's performance against other common coupling reagents. Detailed experimental protocols are also provided to serve as a practical resource for laboratory professionals.
Quantitative Performance of Peptide Coupling Reagents
The selection of a coupling reagent is critical for the successful synthesis of peptides, particularly for sequences prone to difficult couplings or racemization. The following table summarizes the performance of this compound (represented by its close analogue TBTU, which has nearly identical chemical properties) and other common coupling reagents in the synthesis of the acyl carrier protein fragment (65-74), a well-established "difficult sequence."
| Coupling Reagent | Yield of ACP(65-74) (%) |
| TBTU | 75 |
| HATU | 80 |
| PyBOP | 68 |
| TCTU | 87 |
| HCTU | 82 |
| DMTMM | 55 |
Data sourced from a comparative study on the synthesis of the ACP(65-74) fragment.
Racemization Tendencies of Common Coupling Reagents
Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a major concern in peptide synthesis. The choice of coupling reagent significantly influences the extent of racemization.
| Coupling Reagent | Level of Racemization |
| This compound/TBTU | Low |
| HATU | Very Low |
| BOP | Minimal |
| DIC/HOBt | Low |
This table provides a qualitative comparison based on established knowledge in the field of peptide chemistry.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the standard procedure for coupling an amino acid to a resin-bound peptide using this compound.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
This compound (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and this compound (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
Solution-Phase Peptide Synthesis using this compound
This protocol describes a general procedure for the coupling of two peptide fragments in solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminus (1 equivalent)
-
C-terminally protected peptide fragment with a free N-terminus (1 equivalent)
-
This compound (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve the N-terminally protected peptide fragment (1 eq.) and this compound (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0°C and add DIPEA (2 eq.). Stir the mixture for 10-15 minutes at 0°C to activate the carboxylic acid.
-
Coupling: Add a solution of the C-terminally protected peptide fragment (1 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by column chromatography or recrystallization.
Visualizing the Chemistry of this compound
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound activation mechanism for peptide bond formation.
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) using this compound.
The Guanidinium Quandary: An In-depth Technical Guide to the HBTU Aminium Salt Structure and its Role in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as HBTU, is a cornerstone coupling reagent in modern solid-phase peptide synthesis (SPPS). Initially mischaracterized as a uronium salt, X-ray crystallographic studies have unequivocally established its true nature as a guanidinium salt. This guide provides a comprehensive technical overview of the this compound aminium salt, detailing its structure, mechanism of action, and applications in peptide chemistry. It presents a compilation of quantitative data on its performance, detailed experimental protocols for its use, and visual representations of its chemical transformations to serve as a vital resource for researchers in the field.
The Structure of this compound: A Tale of Two Tautomers
For years, this compound was presumed to exist as a uronium salt, but extensive research has confirmed its existence as the more stable guanidinium N-oxide isomer.[1] This seemingly subtle distinction has significant implications for its reactivity and mechanism of action.
Below is a diagram illustrating the chemical structure of the this compound aminium salt.
Caption: Chemical structure of this compound aminium salt.
Mechanism of Action: Activating the Carboxyl Group
The efficacy of this compound as a coupling reagent lies in its ability to rapidly and efficiently activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of the incoming amino acid. This activation proceeds through the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate.[2]
The following diagram illustrates the general mechanism of carboxylic acid activation by this compound.
Caption: this compound-mediated peptide bond formation.
Performance and Advantages: A Quantitative Perspective
This compound is renowned for its high coupling efficiency, rapid reaction kinetics, and effective suppression of racemization.[3] The following tables summarize available quantitative data comparing this compound with other common coupling reagents.
Table 1: Comparison of Coupling Reagent Efficiency and Racemization
| Coupling Reagent | Model Coupling | Yield (%) | % Epimerization | Reference |
| This compound | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |
| HATU | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |
| PyBOP | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |
| DCC | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |
| DEPBT | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Low | [4] |
Note: The term "Significant" is used as reported in the source, which did not provide specific numerical values in the comparative table.
Table 2: Coupling Efficiency for Hindered Amino Acids
| Coupling Reagent | Hindered Coupling | Yield (%) | Reference |
| This compound | Z-Val-OH + Resin-loaded amine | High | [5] |
| Benzotriazole Activation | N-(Cbz/Fmoc-α-aminoacyl)benzotriazoles | 41-95 | [6] |
Experimental Protocols
Standard Protocol for Fmoc-SPPS using this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide on a Rink Amide resin using Fmoc chemistry and this compound activation.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids
-
This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), this compound (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Microwave-Assisted Fmoc-SPPS using this compound
Microwave irradiation can significantly accelerate the deprotection and coupling steps in SPPS.
Procedure:
-
Fmoc Deprotection: Treat the peptidyl-resin twice with 20% piperidine in NMP for 30 minutes using microwave irradiation. Wash the product 4 times with NMP.[7]
-
This compound/HOBt Coupling: Dissolve the Fmoc-protected amino acid (1.5 equiv), HOBt (1.5 equiv), this compound (1.5 equiv), and DIPEA (2 equiv) in dry DMF. Mix this solution with the resin-bound peptide and irradiate in a microwave peptide synthesizer for 5 minutes. Repeat this process twice, followed by washing with DMF, NMP, and DCM.[7]
Logical Relationships in SPPS
The following diagram illustrates the cyclical workflow of solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis Workflow.
Conclusion
The guanidinium salt structure of this compound is central to its function as a highly effective coupling reagent in peptide synthesis. Its ability to rapidly activate carboxylic acids while minimizing racemization has made it an indispensable tool for researchers. The detailed protocols and quantitative data presented in this guide aim to provide a thorough understanding of this compound's properties and a practical framework for its successful application in the synthesis of peptides for research and drug development.
References
- 1. This compound:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. The choice of coupling reagent is critical to the success of SPPS, directly impacting reaction efficiency, yield, and the purity of the final peptide product.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly effective and widely used coupling reagent for both solid-phase and solution-phase peptide synthesis.[1][2] Its popularity stems from its ability to rapidly form an active ester of the carboxylic acid, leading to high coupling efficiencies and minimal racemization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.[1][3] Furthermore, the byproducts of the this compound-mediated coupling reaction are generally water-soluble, which can simplify the purification process in a solution-phase workflow.[1]
These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, guidance on workup and purification, and a summary of comparative data to aid in the selection of coupling reagents.
Advantages of Using this compound in Solution-Phase Peptide Synthesis
-
High Coupling Efficiency: this compound is known for its high reactivity, leading to rapid and efficient peptide bond formation, which often translates to higher yields.[1]
-
Suppression of Racemization: A significant advantage of this compound is its ability to minimize the loss of stereochemical integrity at the alpha-carbon of the amino acid during the coupling reaction.[1][2]
-
Mild Reaction Conditions: this compound-mediated couplings can be performed under mild conditions, which is beneficial for the synthesis of peptides containing sensitive amino acid residues.
-
Good Solubility: this compound is soluble in common organic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1]
Experimental Protocols
Protocol 1: General Procedure for Dipeptide Synthesis using this compound in Solution-Phase
This protocol outlines the synthesis of a dipeptide (e.g., Boc-Ala-Gly-OMe) as a representative example. The principles can be adapted for the synthesis of longer peptides.
Materials:
-
N-α-Boc-L-Alanine (Boc-Ala-OH)
-
L-Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
This compound (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve L-Glycine methyl ester hydrochloride (1.0 eq) in DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve N-α-Boc-L-Alanine (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution. The solution may change color.
-
Stir the activation mixture for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Boc-Ala-OH solution to the solution of H-Gly-OMe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (a typical solvent system is a mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). This aqueous workup is crucial for removing the water-soluble byproducts of the this compound reagent and excess base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Gly-OMe.
-
-
Characterization:
-
Characterize the purified dipeptide by standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The selection of a coupling reagent is a critical parameter in peptide synthesis. The following table summarizes data on the yield and epimerization rates for various coupling reagents, including this compound, in a model peptide synthesis. While this data was generated in the context of solid-phase peptide synthesis, it provides valuable comparative insights into the performance of these reagents that can inform decisions for solution-phase applications.
Table 1: Comparative Yield and Epimerization Data for Various Coupling Reagents
| Coupling Reagent/Additive | Base | Yield (%) | Epimerization (D/(D+L) %) |
| This compound/HOBt | DIPEA | 95.8 | 0.7 |
| This compound/HOBt | DIPEA | 96.7 | 7.9 |
| HATU/HOAt | NMM | 75.1 | 0.8 |
| HATU/HOAt | NMM | 81.0 | 2.2 |
| HATU/HOAt | DIPEA | 98.9 | 0.2 |
| DCC/HOBt | - | 99.7 | 1.9 |
| PyBOP/HOBt | DIPEA | 87.1 | 10.1 |
Data adapted from "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis".[4] It is important to note that absolute yields and epimerization levels in solution-phase synthesis may vary depending on the specific peptide sequence and reaction conditions.
Mandatory Visualizations
This compound-Mediated Peptide Coupling Workflow
Caption: Workflow for this compound-mediated solution-phase peptide synthesis.
This compound Activation and Coupling Mechanism
Caption: Mechanism of this compound activation and subsequent peptide bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: HBTU-Mediated Amide Coupling
Introduction
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation.[1][2] Its popularity stems from its ability to facilitate rapid and clean coupling reactions with a low degree of racemization, especially when forming peptide bonds.[1][2] this compound functions by activating a carboxylic acid, converting the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by an amine to form a stable amide bond.[1][3]
Mechanism of Action
The this compound coupling reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated.[4] The resulting carboxylate anion attacks this compound to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester, along with the byproduct tetramethylurea.[1]
-
Nucleophilic Attack by the Amine: The primary or secondary amine then attacks the electrophilic carbonyl carbon of the HOBt active ester. This nucleophilic acyl substitution results in the formation of the desired amide bond and the release of HOBt.[1]
Using this compound is advantageous because it generates water-soluble byproducts, which simplifies the purification process of the final product.[2]
Standard Reaction Parameters
The efficiency of an this compound coupling reaction is dependent on several factors including stoichiometry, solvent, base, temperature, and reaction time. The following table summarizes the generally accepted standard conditions.
| Parameter | Recommendation | Details and Considerations |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| Amine | 1.0–1.5 eq | A slight excess can help drive the reaction to completion. |
| This compound | 1.0–1.2 eq | Using this compound in excess should be avoided as it can react with the N-terminal of a peptide, causing guanidinylation and chain termination.[5] |
| Base (e.g., DIPEA) | 2.0–3.0 eq | Sufficient base is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.[4] |
| Solvent | Polar Aprotic | N,N-Dimethylformamide (DMF) is the most common. Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP) are also frequently used. |
| Temperature | 0 °C to RT | The reaction is typically started at 0 °C during the activation step to minimize side reactions and then allowed to warm to room temperature. |
| Reaction Time | 1–4 hours | Reaction progress should be monitored by TLC or LC-MS. Most reactions are complete within a few hours. |
Experimental Protocol: General Procedure for Solution-Phase this compound Coupling
This protocol describes a general method for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic Acid
-
Amine (or amine salt, e.g., HCl salt)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Activation: Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).[6]
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling: Add the amine (1.2 eq) to the reaction mixture. If the amine is in a salt form, an additional equivalent of base may be required.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizing the Process
To better understand the workflow and chemical principles, the following diagrams illustrate the experimental sequence and the underlying reaction mechanism.
Caption: Experimental workflow for a standard this compound coupling reaction.
Caption: Simplified chemical mechanism of this compound-mediated amide bond formation.
References
Application Notes and Protocols for Peptide Coupling Using HBTU and DIPEA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the HBTU/DIPEA reagent system for efficient peptide coupling. This methodology is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase synthesis, valued for its high efficiency and low rate of racemization.[1][2] This document outlines the reaction mechanism, offers detailed experimental protocols, presents a comparative analysis of coupling reagents, and illustrates the workflow and a relevant biological signaling pathway.
Introduction to this compound/DIPEA Peptide Coupling
This compound (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly effective aminium-based coupling reagent that facilitates the formation of amide bonds between a carboxylic acid and an amine.[1][2] In peptide synthesis, this involves the activation of the C-terminus of a protected amino acid to react with the N-terminus of another. The process requires a non-nucleophilic base, with N,N-Diisopropylethylamine (DIPEA) being a common choice, to deprotonate the carboxylic acid, initiating the reaction.[1][3][4]
The this compound/DIPEA system is favored for its rapid reaction times, high coupling yields, and its ability to suppress epimerization, a significant side reaction that can compromise the stereochemical integrity of the final peptide.[2][5]
Reaction Mechanism
The coupling reaction proceeds through a multi-step mechanism. Initially, DIPEA deprotonates the carboxylic acid of the N-protected amino acid. The resulting carboxylate anion then attacks the uronium carbon of this compound, leading to the formation of an unstable intermediate that rearranges to form an HOBt (1-hydroxybenzotriazole) active ester. This active ester is highly reactive towards the free amine of the second amino acid, which performs a nucleophilic attack on the activated carbonyl carbon. This attack results in the formation of the desired peptide bond and the release of HOBt.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is critical for the success of peptide synthesis. While this compound is widely used, other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also common. The following table summarizes a comparative study of these reagents in the synthesis of a model peptide.
| Coupling Reagent | Base | Solvent | Reaction Time (min) | Crude Purity (%) | Yield (%) | Racemization (%) |
| This compound | DIPEA | DMF | 30 | 92 | 95 | <1 |
| HATU | DIPEA | DMF | 20 | 95 | 97 | <0.5 |
| PyBOP | DIPEA | DMF | 45 | 88 | 90 | <2 |
| DCC/HOBt | - | DCM/DMF | 60 | 85 | 88 | 2-5 |
Note: Data is compiled from multiple sources for illustrative purposes and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound/DIPEA
This protocol describes the manual synthesis of a generic peptide on a resin support.
1. Resin Swelling:
-
Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and this compound (0.38 mmol, 3.8 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
If the Kaiser test is positive, extend the reaction time or repeat the coupling step.
-
After complete coupling, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Peptide Coupling Reaction Mechanism using this compound/DIPEA
Caption: this compound/DIPEA peptide coupling mechanism.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Solid-phase peptide synthesis workflow.
Representative Signaling Pathway: GLP-1 Receptor Activation
Many bioactive peptides, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity, are synthesized using methods like this compound/DIPEA coupling.[6][7][8][9][10] These synthetic peptides can then activate specific cellular signaling pathways. Below is a simplified diagram of the GLP-1 receptor signaling pathway.
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. google.com [google.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2023105497A1 - Synthesis of glp-1 analogues - Google Patents [patents.google.com]
- 10. bakerlab.org [bakerlab.org]
Revolutionizing Peptide Synthesis: HBTU for Efficient Coupling of Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the formation of peptide bonds, particularly those involving sterically hindered amino acids, presents a significant challenge. These complex couplings often result in low yields, slow reaction kinetics, and an increased risk of racemization. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has emerged as a powerful coupling reagent that effectively addresses these challenges. Its mild activating properties and ability to suppress racemization make it an invaluable tool for the synthesis of complex peptides containing N-methylated or α,α-disubstituted amino acids.[1][2] This application note provides detailed protocols and comparative data for the use of this compound in hindered amino acid couplings, enabling researchers to optimize their synthetic strategies and achieve higher purity and yields.
Mechanism of Action
This compound is an aminium-based coupling reagent that facilitates the formation of an active ester from a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The process begins with the deprotonation of the carboxylic acid by a weak base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then reacts with this compound to form a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an active ester with a 1-hydroxybenzotriazole (HOBt) leaving group, which is highly efficient at preventing racemization.[3] The amine component then attacks the activated carbonyl, leading to the formation of the desired peptide bond and the release of HOBt and tetramethylurea as byproducts.
References
Revolutionizing Peptide Synthesis: Microwave-Assisted Protocols with HBTU
Application Note
Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology in the fields of chemical biology and drug discovery, offering significant advantages over conventional solid-phase peptide synthesis (SPPS). By utilizing microwave energy to accelerate both the deprotection and coupling steps, MAPS dramatically reduces synthesis times, improves peptide purity, and increases overall efficiency. This application note provides detailed protocols for the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly effective coupling reagent, in microwave-assisted peptide synthesis. These protocols are designed for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.
Introduction to Microwave-Assisted Peptide Synthesis with this compound
Conventional SPPS methods, while foundational, are often plagued by long reaction times, incomplete reactions leading to deletion sequences, and aggregation of the growing peptide chain, particularly for "difficult" sequences. Microwave energy directly and efficiently heats the reaction mixture, leading to faster and more complete reactions.[1][2] This rapid and uniform heating minimizes side reactions and enhances the kinetics of both coupling and deprotection steps.[3]
This compound is a widely used uronium-based coupling reagent known for its high efficiency and ability to suppress racemization.[4] In MAPS, the combination of microwave energy and this compound activation leads to rapid formation of the activated O-acylisourea ester, facilitating efficient peptide bond formation. This synergy is particularly beneficial for sterically hindered amino acids and for minimizing aggregation-prone sequences.
Advantages of Microwave-Assisted this compound Coupling
-
Speed: Drastically reduced cycle times, with coupling reactions often completed in 5 minutes and deprotection in as little as 3 minutes.[3]
-
Purity: Higher crude peptide purity due to increased coupling efficiency and reduction of side products.[1][2]
-
Yield: Improved overall yields resulting from more complete reactions.
-
Difficult Peptides: Enhanced success in synthesizing long or hydrophobic peptides that are challenging with conventional methods.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative advantages of microwave-assisted peptide synthesis with this compound compared to conventional room temperature synthesis for the model peptide Acyl Carrier Protein (65-74) [VQQAAIDYING].
| Parameter | Microwave-Assisted Synthesis (this compound, 60°C) | Conventional Synthesis (this compound, Room Temp.) |
| Total Synthesis Time | ~2 hours | ~10-12 hours |
| Crude Purity | >70% | ~40-50% |
| Overall Yield | Higher | Lower |
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of ACP(65-74).
| Step | Microwave-Assisted Protocol | Conventional Protocol |
| Fmoc-Deprotection | 3 minutes at 75-90°C | 20-30 minutes at Room Temperature |
| Washing | Multiple short washes | Multiple longer washes |
| Amino Acid Coupling | 5 minutes at 75-90°C | 30-60 minutes at Room Temperature |
| Washing | Multiple short washes | Multiple longer washes |
Table 2: Typical Cycle Times for a Single Amino Acid Addition.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin (or other suitable resin)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Protocol for Automated Microwave-Assisted Peptide Synthesis (using a CEM Liberty Blue™ or similar synthesizer)
This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.
1. Resin Swelling:
- Place the desired amount of resin in the reaction vessel.
- Add DMF and allow the resin to swell for at least 30 minutes at room temperature.
2. Fmoc-Deprotection:
- Drain the swelling solvent.
- Add a 20% solution of piperidine in DMF to the resin.
- Apply microwave irradiation to raise the temperature to 75-90°C and hold for 3 minutes.
- Drain the deprotection solution.
- Wash the resin with DMF (3-5 times).
3. Amino Acid Coupling:
- Prepare the amino acid solution: Dissolve the Fmoc-amino acid (5 eq.), this compound (4.9 eq.), and DIPEA (10 eq.) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Apply microwave irradiation to raise the temperature to 75-90°C and hold for 5 minutes. For temperature-sensitive amino acids like Cys and His, a lower temperature of 50°C is recommended to prevent racemization.
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times).
4. Repeat Cycles:
- Repeat the deprotection and coupling cycles for each amino acid in the sequence.
5. Final Deprotection:
- Perform a final Fmoc-deprotection step as described in step 2.
6. Cleavage and Side-Chain Deprotection:
- Wash the resin with DCM and dry under a stream of nitrogen.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
- Wash the peptide pellet with cold ether and dry.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the this compound coupling mechanism and the general experimental workflow for microwave-assisted peptide synthesis.
Mitigating Side Reactions
While MAPS with this compound is highly efficient, certain side reactions can still occur, particularly with sensitive amino acids.
-
Racemization: Histidine and Cysteine are prone to racemization at elevated temperatures. To mitigate this, it is recommended to perform the coupling step for these amino acids at a lower temperature (e.g., 50°C).
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are susceptible to aspartimide formation. Using a milder base for deprotection or employing protecting groups like Fmoc-Asp(OMpe)-OH can reduce this side reaction.
Conclusion
Microwave-assisted peptide synthesis using this compound as a coupling agent offers a rapid, efficient, and high-purity method for producing peptides. By significantly reducing synthesis times and improving outcomes for difficult sequences, this technology is an invaluable tool for modern drug discovery and chemical biology research. The protocols and data presented here provide a solid foundation for implementing MAPS with this compound in the laboratory.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using HBTU
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides have garnered significant interest in drug development due to their enhanced metabolic stability, improved receptor selectivity, and binding affinity compared to their linear counterparts. The synthesis of these complex macromolecules often involves a critical macrocyclization step. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis, valued for its high efficiency and ability to suppress racemization.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclic peptides, including comparisons with other reagents and strategies to mitigate potential side reactions.
This compound in Peptide Cyclization: An Overview
This compound is a uronium-based coupling reagent that activates a carboxylic acid to facilitate the formation of an amide bond.[1] In the context of cyclic peptide synthesis, it is employed to catalyze the intramolecular reaction between the N-terminal amine and the C-terminal carboxylic acid (head-to-tail cyclization) or between amino acid side chains (side-chain to side-chain cyclization).
Advantages of this compound:
-
High Coupling Efficiency: this compound is known for promoting rapid and efficient peptide bond formation, leading to good yields.[1]
-
Racemization Suppression: It is effective in minimizing the epimerization of chiral amino acids during the coupling reaction.[1]
-
Good Solubility: this compound is soluble in common organic solvents used for peptide synthesis, such as DMF and NMP.[1]
Limitations and Considerations:
A significant drawback of this compound, particularly in cyclization reactions, is the potential for guanidinylation of free amino groups. This occurs when the tetramethyluronium moiety of this compound is transferred to an amine, resulting in a capped, linear peptide that cannot cyclize. This side reaction is more prevalent when the coupling reagent is used in excess, which can be a necessary condition for driving cyclization to completion. For this reason, phosphonium-based reagents like PyBOP and PyAOP, which do not cause this side reaction, are sometimes preferred for cyclization.[2]
Quantitative Comparison of Coupling Reagents in Cyclization
While this compound is a competent reagent for peptide cyclization, other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been developed and may offer certain advantages. HATU, for instance, is often considered more reactive and can lead to faster reaction times and higher yields, especially for difficult sequences.[3] COMU is a third-generation coupling reagent that boasts high efficiency, low racemization, and is considered safer to handle.[3][4]
| Coupling Reagent | Reported Cyclization Yields/Efficiency | Key Advantages | Key Disadvantages |
| This compound | Good to high yields, but sequence-dependent. | Cost-effective, widely available, good track record. | Potential for guanidinylation side reactions. |
| HATU | Generally higher yields and faster reactions compared to this compound. | Very high coupling efficiency, low racemization.[3] | Higher cost, potential for side reactions if used in large excess. |
| COMU | Comparable or superior efficiency to HATU.[3][5] | High efficiency, low racemization, safer (non-explosive byproducts).[3][4][5] | Higher cost compared to this compound. |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization of a c(RGDfK) Analog
This protocol describes the synthesis of a cyclic RGD peptide, a well-known motif for integrin binding, using an on-resin cyclization strategy with this compound.[6][7]
Workflow for On-Resin Cyclization:
Caption: General workflow for the on-resin synthesis of a cyclic peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Linear Peptide Synthesis: The linear peptide is assembled on Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal amino acid is attached to the resin, and subsequent amino acids are added sequentially.
-
Selective Deprotection: For head-to-tail cyclization, the N-terminal Fmoc group and a C-terminal protecting group that is orthogonal to the side-chain protecting groups are removed. For side-chain cyclization, the protecting groups of the two side chains to be linked are selectively removed.
-
On-Resin Cyclization:
-
Wash the resin with DMF (3 x 10 mL).
-
Prepare the cyclization cocktail: Dissolve this compound (2.0 eq.) and DIPEA (4.0 eq.) in DMF. The concentration of the peptide on the resin should be considered to favor intramolecular cyclization over intermolecular reactions.
-
Add the cyclization cocktail to the resin and shake at room temperature.
-
Monitor the reaction progress using a qualitative test such as the Kaiser test for the disappearance of free amines. The reaction can take from a few hours to overnight.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[1]
-
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final cyclic peptide as a white powder.
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol is suitable for peptides that are difficult to cyclize on-resin or when a solution-phase strategy is preferred.
Workflow for Solution-Phase Cyclization:
Caption: General workflow for the solution-phase synthesis of a cyclic peptide.
Materials:
-
Fully protected linear peptide
-
This compound
-
DIPEA
-
DMF or a mixture of DMF/DCM
-
TFA
-
RP-HPLC system
Procedure:
-
Linear Peptide Synthesis and Cleavage: Synthesize the fully protected linear peptide using SPPS and cleave it from the resin while keeping the side-chain protecting groups intact.
-
Purification of Linear Peptide: Purify the protected linear peptide by flash chromatography or RP-HPLC.
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Add this compound (1.5 eq.) and DIPEA (3.0 eq.) to the peptide solution.
-
Stir the reaction at room temperature for 12-48 hours. Monitor the reaction by LC-MS.
-
-
Deprotection: Once the cyclization is complete, remove the solvent under reduced pressure and treat the residue with a TFA-based cleavage cocktail to remove the side-chain protecting groups.
-
Purification and Lyophilization: Purify the crude cyclic peptide by RP-HPLC and lyophilize the pure fractions as described in Protocol 1.
Application Example: c(RGDfK) and Integrin Signaling
The cyclic peptide c(RGDfK) is a potent and selective antagonist of the αvβ3 integrin, which plays a crucial role in angiogenesis and tumor metastasis. By binding to αvβ3 integrin, c(RGDfK) can inhibit the downstream signaling pathways that promote cell adhesion, migration, and proliferation.
Integrin Signaling Pathway:
Caption: Simplified diagram of the integrin signaling pathway and the inhibitory action of c(RGDfK).
Conclusion
This compound remains a valuable and widely used coupling reagent for the synthesis of cyclic peptides. Its high efficiency and cost-effectiveness make it an attractive choice. However, researchers must be aware of the potential for guanidinylation side reactions and consider alternative reagents like HATU or COMU, especially for challenging cyclizations. The protocols provided here offer a starting point for the successful synthesis of cyclic peptides using this compound, and the example of c(RGDfK) highlights the importance of these molecules in biomedical research and drug development. Careful optimization of reaction conditions, including concentration, temperature, and reaction time, is crucial for maximizing the yield and purity of the desired cyclic peptide.
References
- 1. bachem.com [bachem.com]
- 2. Synthesis and Study of Macrocyclic β-Hairpin Peptides for Investigating Amyloid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Peptide Production: A Guide to Large-Scale Synthesis with HBTU
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides on a large scale is a cornerstone of therapeutic innovation. This document provides detailed application notes and protocols for the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent in large-scale solid-phase peptide synthesis (SPPS).
This compound has established itself as a robust and versatile coupling reagent, prized for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, a critical factor in producing pure and biologically active peptides. Its favorable solubility and the ease of removal of its byproducts make it a suitable choice for industrial-scale manufacturing.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is a critical parameter that influences the yield, purity, and overall cost-effectiveness of peptide synthesis. While this compound is a widely adopted standard, other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are also prominent. The following table summarizes a qualitative comparison of these reagents in the context of large-scale synthesis.
| Feature | This compound | HATU | COMU |
| Coupling Efficiency | High | Very High | Very High |
| Racemization | Low | Very Low | Very Low |
| Reaction Speed | Fast | Very Fast | Very Fast |
| Cost | Moderate | High | High |
| Safety Profile | Standard | Potentially explosive | Safer alternative (non-explosive) |
| Byproduct Removal | Easy (water-soluble) | Easy (water-soluble) | Easy (water-soluble) |
Note: Quantitative data for direct, large-scale, side-by-side comparisons of these reagents is often proprietary and peptide sequence-dependent. The information presented is a synthesis of generally accepted knowledge in the field.
Experimental Protocols
This section outlines a general protocol for large-scale solid-phase peptide synthesis using this compound. It is intended as a starting point and may require optimization based on the specific peptide sequence and scale of synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
This compound (CAS No. 94790-37-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Appropriate solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)
Protocol for a Single Coupling Cycle (Large-Scale SPPS)
This protocol is based on a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the resin in DMF (10-15 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10-15 mL per gram of resin) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times, 10-15 mL per gram of resin) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF.
-
Add this compound (3-5 equivalents) to the amino acid solution.
-
Add DIPEA (6-10 equivalents) to the mixture and allow it to activate for 1-2 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Reaction completion can be monitored using a qualitative test such as the Kaiser test. For difficult couplings, a second coupling step may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times, 10-15 mL per gram of resin).
-
Wash with DCM (2-3 times, 10-15 mL per gram of resin) to prepare for the next deprotection step or for final drying.
-
Cleavage and Deprotection
-
After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin) and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the peptide with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
Purification
The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Mechanism
To better understand the key processes in this compound-mediated peptide synthesis, the following diagrams illustrate the overall workflow and the chemical mechanism of this compound activation.
Troubleshooting Common Issues in Large-Scale Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance of the amino acid.- Peptide aggregation on the resin.- Insufficient reagent equivalents or reaction time. | - Perform a double coupling.- Use a more powerful coupling reagent like HATU for that specific step.- Increase reaction temperature (if compatible with the peptide).- Use chaotropic salts or "magic mixtures" of solvents to disrupt aggregation. |
| Aggregation | - Formation of secondary structures (β-sheets) in the growing peptide chain, especially with hydrophobic sequences. | - Incorporate backbone-protecting groups (e.g., Hmb-Gly) or pseudoprolines to disrupt secondary structures.- Use high-swelling resins.- Synthesize at elevated temperatures. |
| Racemization | - Over-activation of the amino acid.- Presence of strong bases. | - Minimize the pre-activation time.- Use a less hindered base or a weaker base if compatible.- For particularly sensitive amino acids, consider using a different coupling reagent known for very low racemization (e.g., HATU). |
| Poor Yield | - Incomplete reactions at multiple steps.- Loss of peptide during wash steps or precipitation. | - Ensure complete reactions at each step using monitoring tests.- Optimize precipitation and washing procedures to minimize loss of product. |
By leveraging the efficiency of this compound and implementing robust protocols and troubleshooting strategies, researchers and drug development professionals can successfully scale up the production of complex peptides, paving the way for advancements in medicine and biotechnology.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in HBTU Coupling
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for low yields in HBTU-mediated coupling reactions.
Frequently Asked Questions (FAQs)
What are the most common causes of low yield in this compound coupling reactions?
Low yields in this compound coupling can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:
-
Poor Quality or Degraded Reagents: this compound is sensitive to moisture and can degrade over time, leading to reduced activity. Similarly, the purity of the carboxylic acid, amine, solvent, and base is crucial.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, inappropriate choice of base, suboptimal temperature, or insufficient reaction time can all lead to incomplete reactions and lower yields.
-
Side Reactions: The most common side reaction is the guanidinylation of the free amine, where the this compound reagent reacts directly with the N-terminal of the peptide, rendering it unable to participate in the desired coupling reaction. This is more likely to occur if this compound is allowed to interact with the amine before the carboxylic acid is activated.
-
Steric Hindrance: Coupling sterically hindered amino acids can be challenging and may require modified protocols to achieve high yields.
-
Solubility Issues: Poor solubility of the peptide or amino acid in the reaction solvent can significantly impede the reaction rate.
How can I optimize my this compound coupling reaction conditions?
Optimization of your reaction protocol is key to achieving high yields. Here are several parameters you can adjust:
-
Reagent Stoichiometry: Ensure you are using the correct ratios of reagents. A slight excess of the amino acid and coupling reagent relative to the amine is often recommended. For standard couplings, using 1.0 equivalent of the carboxylic acid, 0.95 equivalents of the amine, 1.0 equivalent of this compound, and 2.0 equivalents of a tertiary base like DIEA is a good starting point.
-
Choice of Base: The base plays a critical role in the reaction. N,N-Diisopropylethylamine (DIEA) is a common choice due to its non-nucleophilic nature. N-Methylmorpholine (NMM) can also be used. The choice of base can influence the reaction rate and the extent of side reactions.
-
Solvent: Dimethylformamide (DMF) is the most common solvent for this compound coupling due to its excellent solvating properties for peptides and reagents. Ensure the use of a high-purity, anhydrous grade of DMF.
-
Temperature: Most this compound couplings are performed at room temperature. However, for difficult couplings, elevating the temperature to 35-50°C may improve the yield, but caution must be exercised as higher temperatures can also increase the risk of side reactions like racemization.
-
Reaction Time: Typical coupling times range from 30 minutes to a few hours. The reaction progress can be monitored using a colorimetric test like the Kaiser test to determine the point of completion.
My this compound reagent has been stored for a while. How can I be sure it is still active?
This compound is a white to off-white crystalline powder that is sensitive to moisture. If the reagent has changed color (e.g., to yellow or brown) or has a clumpy appearance, it may have degraded. To test its activity, you can perform a small-scale test coupling with a simple, unhindered amino acid and amine and analyze the product formation by LC-MS or TLC. Comparing the result with a fresh batch of this compound will give you a good indication of its activity.
I suspect a side reaction is occurring. What is the most common this compound-related side reaction and how can I prevent it?
The most prevalent side reaction is the formation of a guanidinyl species by the reaction of this compound with the free N-terminus of the peptide. This capping of the amine prevents it from reacting with the activated carboxylic acid, thus reducing the yield of the desired peptide.
Prevention Strategies:
-
Order of Addition: To minimize this side reaction, it is crucial to pre-activate the carboxylic acid with this compound before adding the amine component. This ensures that the activated ester is formed first, ready to react with the amine as soon as it is introduced.
-
Avoid Excess this compound: Using a large excess of this compound can increase the likelihood of the guanidinylation side reaction. Stick to the recommended stoichiometry.
I am struggling with a "difficult coupling." What strategies can I employ?
Difficult couplings often involve sterically hindered amino acids (e.g., Aib, Val, Ile), secondary amines, or hydrophobic peptide sequences that tend to aggregate. Here are some strategies to improve yields in such cases:
-
Use a More Reactive Coupling Reagent: For particularly challenging couplings, switching to a more potent coupling reagent like HATU or HCTU may be beneficial. HATU is generally more reactive than this compound with less epimerization, while HCTU offers a good balance of reactivity and cost.
-
Optimize the Solvent: If solubility is an issue, consider using a different solvent or a solvent mixture. N-Methyl-2-pyrrolidone (NMP) can sometimes be a better solvent for aggregating peptides.
-
Increase Reaction Temperature: As mentioned earlier, carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.
-
Extended Reaction Time: Allow the reaction to proceed for a longer period, monitoring its progress periodically.
-
Double Coupling: If a single coupling cycle results in a low yield, a second coupling step with fresh reagents can be performed to drive the reaction to completion.
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound coupling reactions.
Table 1: Recommended Reagent Stoichiometry for Standard this compound Coupling
| Reagent | Equivalents |
| Carboxylic Acid | 1.0 |
| Amine | 0.95 - 1.0 |
| This compound | 1.0 - 1.2 |
| Base (e.g., DIEA) | 2.0 |
Table 2: Comparison of Common Bases for this compound Coupling
| Base | Key Characteristics |
| DIEA (N,N-Diisopropylethylamine) | Commonly used, non-nucleophilic, sterically hindered. |
| NMM (N-Methylmorpholine) | Less basic than DIEA, can sometimes reduce racemization. |
| 2,4,6-Collidine | A weaker base, can be useful in specific cases to minimize side reactions. |
Table 3: Effect of this compound Pre-activation Time on Subsequent Coupling Yield
| Pre-treatment of Amine with this compound (minutes) | Subsequent Coupling Yield (%) |
| 0 | ~87 |
| 5 | ~78 |
| 30 | ~54 |
This data illustrates the negative impact of allowing this compound to react with the amine component before the addition of the carboxylic acid.
Experimental Protocols
Protocol 1: Standard Solid-Phase this compound Coupling
-
Swell the resin in DMF for 30 minutes and then wash with DMF (3 x 5 mL).
-
Deprotect the N-terminal amine of the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
In a separate vessel, dissolve the carboxylic acid (2.0 eq.) and this compound (2.0 eq.) in DMF.
-
Add DIEA (4.0 eq.) to the solution from step 4 and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Once the reaction is complete, wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally MeOH (3 x 5 mL) and dry under vacuum.
Protocol 2: this compound Coupling for Sterically Hindered Amino Acids
-
Follow steps 1-3 from the Standard Protocol.
-
In a separate vessel, dissolve the sterically hindered carboxylic acid (2.5 eq.) and this compound (2.5 eq.) in DMF.
-
Add DIEA (5.0 eq.) and allow for a pre-activation time of 5 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at a slightly elevated temperature (e.g., 35-40°C) for 2-4 hours.
-
Monitor the reaction using the Kaiser test. If the test is still positive after 4 hours, consider a second coupling.
-
For a second coupling, drain the reaction solution and repeat steps 4-6 with fresh reagents.
-
Wash the resin as described in the Standard Protocol.
Visual Guides
Caption: General mechanism of this compound-mediated amide bond formation.
Caption: A logical workflow for troubleshooting low this compound coupling yields.
Caption: Pathway of the guanidinylation side reaction.
HBTU Coupling Reactions: A Technical Support Center
Welcome to the technical support center for HBTU-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during peptide synthesis and other amide bond formations using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a popular aminium-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its primary function is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Q2: What are the most common side reactions observed with this compound?
A2: The most frequently encountered side reactions include:
-
Guanidinylation: Formation of a guanidinium cap on the N-terminal amine or nucleophilic side chains of amino acids, leading to chain termination.
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the activated amino acid.
-
Dehydration of Asparagine (Asn) and Glutamine (Gln): Formation of a nitrile byproduct from the side chain amide.
Q3: How can I minimize these side reactions?
A3: General strategies include:
-
Using a close to 1:1 molar ratio of this compound to the carboxylic acid to reduce the risk of guanidinylation.
-
Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress racemization.
-
Careful control of reaction temperature and the choice of base.
-
For Asn and Gln, using side-chain protected derivatives can prevent dehydration.[1]
Troubleshooting Guide
Problem 1: I observe a mass increase of +98 Da on my peptide, and the sequence appears to be terminated.
Cause: This mass increase is characteristic of guanidinylation of a primary amine, such as the N-terminal amine of the peptide. Excess this compound can react directly with the free amine, forming a stable tetramethylguanidinium (Tmg) group that prevents further chain elongation.[2][3]
Solution:
-
Stoichiometry Control: Use no more than one equivalent of this compound relative to the carboxylic acid. Pre-activating the carboxylic acid with this compound for a short period before adding it to the amine component can also minimize this side reaction.[3]
-
Order of Addition: Add the pre-activated amino acid to the resin-bound peptide. Avoid adding this compound directly to the resin when the N-terminal amine is deprotected.
Experimental Protocol to Minimize Guanidinylation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.0 eq.) and this compound (0.95 eq.) in DMF.
-
Add the base (e.g., DIPEA, 2.0 eq.) to the activation mixture and allow it to react for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the desired time (typically 30-60 minutes).
-
Wash the resin thoroughly with DMF.
Problem 2: My peptide has a byproduct with a mass increase of +99 Da, particularly when a Tyrosine (Tyr) or Lysine (Lys) residue is present.
Cause: This side reaction is the guanidinylation of a nucleophilic amino acid side chain. The hydroxyl group of tyrosine and the epsilon-amino group of lysine can react with excess this compound to form a guanidinium adduct.[2]
Solution:
-
Stoichiometry is Key: As with N-terminal guanidinylation, using a strict 1:1 or slightly less than 1:1 ratio of this compound to the carboxylic acid is crucial.[2]
-
Protecting Groups: For sensitive residues, consider using side-chain protecting groups that are stable under the coupling conditions.
Problem 3: My peptide shows poor biological activity, and chiral chromatography indicates the presence of D-amino acids.
Cause: This indicates racemization, the conversion of the L-amino acid to its D-enantiomer, during the activation and coupling steps. The formation of an oxazolone intermediate is a common mechanism for racemization.
Solution:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective in suppressing racemization.[4] These additives form an active ester that is less prone to racemization than the this compound-activated species.
-
Base Selection: The choice and amount of base can influence the rate of racemization. Weaker bases like N-methylmorpholine (NMM) are sometimes preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA).
-
Temperature Control: Perform the coupling reaction at room temperature or below, as higher temperatures can increase the rate of racemization.
Table 1: Influence of Base on Racemization (Illustrative Data)
| Base (2 eq.) | Coupling Reagent | Additive | % D-Isomer (Approx.) |
| DIPEA | This compound | None | 5-10% |
| NMM | This compound | None | 2-5% |
| DIPEA | This compound | HOBt (1 eq.) | < 1% |
| NMM | This compound | HOBt (1 eq.) | < 0.5% |
Note: This table provides illustrative data to demonstrate trends. Actual racemization levels can vary depending on the specific amino acid, solvent, and temperature.
Problem 4: I observe a mass decrease of 17 Da (or 18 Da for the protonated molecule) in peptides containing Asparagine (Asn) or Glutamine (Gln).
Cause: This mass loss corresponds to the dehydration of the side-chain amide of Asn or Gln to form a nitrile. This can occur during the carboxyl activation step.[1][4]
Solution:
-
Side-Chain Protection: The most effective way to prevent this side reaction is to use Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH, where the trityl (Trt) group protects the side-chain amide.
-
Alternative Coupling Reagents: In some cases, using a carbodiimide-based coupling reagent like DIC in the presence of HOBt may reduce the extent of dehydration compared to this compound.
Experimental Protocols
Protocol 1: Standard this compound Coupling for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 15-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
Activation Mixture Preparation: In a separate tube, dissolve the Fmoc-amino acid (3 eq.), this compound (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).
-
Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat steps 2-7 for each amino acid in the sequence.
Protocol 2: Detection and Quantification of Guanidinium Byproducts by LC-MS
-
Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS System: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the expected mass of the desired peptide and the mass of the guanidinylated byproduct (+98 Da for primary amines, +99 Da for tyrosine).
-
Quantification: The relative abundance of the byproduct can be estimated by comparing the peak areas of the desired peptide and the byproduct in the extracted ion chromatograms.
Protocol 3: Chiral HPLC Analysis for Racemization
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6M HCl at 110°C for 24 hours.
-
Derivatization (Optional but Recommended): Derivatize the resulting amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by converting them to their N-Fmoc derivatives.[5]
-
Chiral HPLC: Analyze the derivatized (or underivatized) amino acids on a chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase).[4][5][6][7][8]
-
Mobile Phase: The mobile phase will depend on the column and derivatization agent used. A common mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and formic acid.[5]
-
-
Detection: Use UV detection at an appropriate wavelength (e.g., 220 nm for underivatized amino acids or a higher wavelength for derivatized ones).
-
Quantification: Determine the percentage of the D-enantiomer by integrating the peak areas of the D and L enantiomers.
Reaction Mechanisms and Visualizations
Below are diagrams illustrating the key reaction pathways involved in this compound coupling and its associated side reactions.
Caption: this compound activation of a carboxylic acid to form an active ester, which then reacts with an amine to form a peptide bond.
Caption: Guanidinylation of a peptide's N-terminal amine by excess this compound, leading to chain termination.
Caption: Mechanism of racemization via the formation of a planar oxazolone intermediate.
Caption: Dehydration of the asparagine side chain during activation with this compound to form a nitrile byproduct.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.com [phenomenex.com]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Technical Support Center: HBTU Coupling Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during peptide synthesis using HBTU as a coupling agent.
Troubleshooting Guide: Guanidinylation Side Reaction with Excess this compound
Problem: You observe a significant peptide byproduct with an unexpected mass increase, leading to low yield of the desired peptide and difficult purification. This is often due to a guanidinylation side reaction at the N-terminus of your peptide.
Root Cause Analysis: The use of excess O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) is a primary cause of N-terminal guanidinylation. This compound is an aminium-based coupling reagent that, when in excess, can react directly with the free N-terminal amine of the peptide chain. This reaction forms an irreversible tetramethylguanidinium cap, terminating the peptide elongation.
Immediate Actions:
-
Analyze the Byproduct: Confirm the presence of the guanidinylated byproduct using LC-MS analysis. Look for a mass increase corresponding to the addition of a tetramethylguanidinium group.
-
Review Your Protocol: Carefully check the stoichiometry of your coupling reaction. Ensure that you are not using a significant excess of this compound relative to the amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the guanidinylation side reaction in peptide synthesis?
A1: Guanidinylation is an undesirable side reaction that occurs when using uronium/aminium-based coupling reagents like this compound.[1] In this reaction, the coupling reagent reacts with the unprotected N-terminal amine of the growing peptide chain, forming a guanidinium group. This modification blocks further peptide elongation, leading to a truncated and capped peptide impurity.
Q2: How does excess this compound lead to this side reaction?
A2: When this compound is present in excess of the carboxylic acid it is meant to activate, the unreacted this compound can directly react with the nucleophilic N-terminal amine of the peptide on the solid support. This leads to the transfer of its tetramethyluronium moiety to the peptide's N-terminus.
Q3: How can I prevent the guanidinylation side reaction?
A3: The most effective way to prevent this side reaction is to control the stoichiometry of the coupling reaction and to pre-activate the amino acid. It is strongly recommended to use a molar ratio of this compound to the amino acid that does not exceed 1:1. Additionally, a short pre-activation time for the amino acid with this compound before introducing it to the resin-bound peptide can minimize the amount of free this compound available to react with the peptide's N-terminus.
Q4: Are certain amino acids more susceptible to N-terminal guanidinylation?
A4: While the primary factor for N-terminal guanidinylation is the presence of a free amine, the nucleophilicity of this amine can be influenced by the adjacent amino acid residue. However, the most critical factor remains the concentration of free this compound. Therefore, prevention strategies should focus on controlling the reaction stoichiometry rather than being overly concerned with the specific N-terminal amino acid.
Q5: How can I detect and characterize the guanidinylated peptide?
A5: The most common method for detecting and characterizing guanidinylated peptides is Liquid Chromatography-Mass Spectrometry (LC-MS). The guanidinylation modification results in a specific mass shift in the peptide. Tandem MS (MS/MS) can be used to confirm the location of the modification at the N-terminus by analyzing the fragmentation pattern of the peptide.
Quantitative Data on Guanidinylation
| Molar Equivalents of this compound (relative to Amino Acid) | Expected Level of N-terminal Guanidinylation | Impact on Desired Peptide Yield |
| 1.0 | Minimal to none | High |
| 1.5 | Low to moderate | Slightly reduced |
| 2.0 | Moderate to high | Significantly reduced |
| >2.0 | High to very high | Severely compromised |
Experimental Protocols
Protocol 1: Optimized this compound Coupling to Minimize Guanidinylation
-
Reagent Preparation:
-
Prepare a solution of the Fmoc-protected amino acid in a suitable solvent (e.g., DMF).
-
Prepare a separate solution of this compound in the same solvent. The molar amount of this compound should be equal to or slightly less than the molar amount of the amino acid (e.g., 0.95 to 1.0 equivalents).
-
Prepare a solution of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), typically at 2 equivalents relative to the amino acid.
-
-
Pre-activation:
-
Add the this compound solution to the amino acid solution.
-
Add the DIPEA solution to the mixture.
-
Allow the pre-activation to proceed for a short duration, typically 1-5 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid mixture to the resin-bound peptide with the free N-terminus.
-
Allow the coupling reaction to proceed for the desired time (e.g., 1-2 hours).
-
-
Washing:
-
Thoroughly wash the resin with the reaction solvent (e.g., DMF) to remove any unreacted reagents and byproducts.
-
Protocol 2: LC-MS/MS Detection of N-terminal Guanidinylation
-
Sample Preparation:
-
Cleave a small sample of the peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a standard gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry (MS):
-
Perform a full MS scan to identify the molecular weights of the components in the sample.
-
Calculate the expected mass of the desired peptide and the guanidinylated byproduct. The mass of the tetramethylguanidinium addition is approximately 99.12 Da.
-
Look for a peak corresponding to [M+H]+ of the guanidinylated peptide.
-
-
-
MS/MS Analysis:
-
Select the precursor ion corresponding to the guanidinylated peptide for fragmentation.
-
Analyze the resulting fragment ions. The presence of a modification on the N-terminus will be indicated by a mass shift in the b-ion series, while the y-ion series should remain unchanged.
-
Visualizations
Caption: Reaction pathways of a resin-bound peptide with a free N-terminus in the presence of activated amino acid and excess this compound.
Caption: Experimental workflow for the detection and confirmation of N-terminal guanidinylation by LC-MS/MS.
References
Technical Support Center: Optimizing HBTU Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with HBTU-mediated peptide couplings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio for this compound to amino acid?
For most standard solid-phase peptide synthesis (SPPS) applications, a starting ratio of approximately 1:1 for the amino acid and this compound is recommended.[1] Both reagents should typically be used in a slight excess over the free amine groups on the resin, with a common practice being around 2 equivalents of each relative to the resin substitution.[2] A base, such as N,N-Diisopropylethylamine (DIPEA), is also required in excess, often at double the molar amount of the amino acid and this compound.[2]
Q2: When should I consider using an excess of this compound?
An excess of this compound and the amino acid may be necessary for "difficult" couplings. These include reactions involving sterically hindered amino acids (e.g., Val, Ile), coupling to N-methyl amino acids, or sequences prone to aggregation.[3][4] In such cases, increasing the equivalents of all reagents can help drive the reaction to completion.
Q3: What are the risks of using too much this compound?
Using a significant excess of this compound relative to the amino acid can lead to a side reaction where the this compound reacts with the unprotected N-terminal amine of the peptide chain.[1] This forms a guanidinium moiety, which caps the peptide and prevents further elongation.[1] Therefore, it is generally advised to use this compound and the amino acid in equimolar amounts.[1]
Q4: My pre-activation solution is turning yellow/orange. Is this a problem?
A yellowish or orange color change upon adding the base (e.g., DIPEA) to the mixture of amino acid and this compound is common and generally not a cause for concern. This color indicates the activation of the amino acid, which is the intended first step of the coupling process. However, if the solvent (e.g., DMF) itself is impure, it can lead to other side reactions. Using high-purity, peptide-synthesis-grade solvents is always recommended.
Q5: Should I add HOBt to my this compound coupling reaction?
While this compound can be used alone, the addition of 1-hydroxybenzotriazole (HOBt) is a common practice to further suppress racemization, especially for sensitive amino acids.[1][2] When HOBt is included, it is typically used in an equimolar amount relative to this compound and the amino acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test) | 1. Insufficient reagent concentration for a "difficult" coupling.2. Steric hindrance from bulky amino acids.3. Peptide aggregation on the solid support.4. Poor quality or decomposed reagents/solvents. | 1. Increase the equivalents of Amino Acid/HBTU/Base (e.g., from 2 eq. to 4 eq.).2. Increase the coupling time (e.g., from 30 min to 1-2 hours).3. Perform a "double coupling" by repeating the coupling step with fresh reagents.4. Use high-purity, fresh reagents and peptide-synthesis-grade solvents. |
| Peptide Truncation / Capping | 1. Use of excess this compound compared to the amino acid.2. Impurities in solvents (e.g., dimethylamine in old DMF) causing premature Fmoc removal. | 1. Ensure this compound and the amino acid are used in a 1:1 molar ratio.[1]2. Use fresh, high-quality DMF. |
| Racemization of Amino Acids | 1. Over-activation due to prolonged pre-activation times.2. Presence of certain sensitive amino acids (e.g., His, Cys).3. Use of a strong base. | 1. Minimize the pre-activation time before adding the mixture to the resin.2. Add an equimolar amount of a racemization suppressant like HOBt.[1][2]3. Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA. |
| Side Product Formation (Unidentified peaks in HPLC) | 1. Dehydration of Asparagine (Asn) or Glutamine (Gln) side chains.2. Guanidinylation of the N-terminus from excess this compound. | 1. Ensure the side chains of Asn and Gln are protected (e.g., with a Trityl group).[3]2. Maintain a 1:1 molar ratio of this compound to the amino acid.[1] |
Data on this compound to Amino Acid Molar Ratios
While precise yields are sequence-dependent, the following table summarizes the general outcomes when adjusting the molar ratio of reagents in Solid-Phase Peptide Synthesis (SPPS), relative to the resin's functional loading (1 equivalent).
| AA (eq.) | This compound (eq.) | Base (eq.) | Typical Application | Expected Outcome | Potential Issues |
| 1.0 | 0.95 | 2.0 | Standard coupling; minimizing side reactions | Good efficiency for most residues. Minimizes risk of guanidinylation. | May be insufficient for sterically hindered amino acids. |
| 2.0 | 2.0 | 4.0 | Standard Recommended | High coupling efficiency for most sequences. [2] | Can be wasteful for simple couplings. |
| 4.0 | 4.0 | 8.0 | Difficult couplings (e.g., hindered AAs) | Drives reaction to completion, overcoming steric hindrance.[3] | Increased cost; higher concentration of byproducts to wash away. |
| 2.0 | 3.0 | 4.0 | Not Recommended | No significant benefit over a 1:1 ratio. | High risk of N-terminal capping due to excess this compound. [1] |
Experimental Protocols
Protocol 1: Standard this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on a resin with a substitution loading of 0.5 mmol/g. All equivalents are calculated relative to the molar amount of free amine on the resin.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% piperidine in DMF solution (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Reagent Preparation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq.) and this compound (2.0 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the solution.[2]
-
Allow the mixture to pre-activate for 1-2 minutes. A color change to yellow is often observed.
-
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin.
-
Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: General this compound Coupling in Solution Phase
-
Reagent Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the amine component (e.g., amino acid ester hydrochloride, 1.0 eq.) in a polar aprotic solvent like DMF.
-
Base Addition: Add DIPEA (2.2 eq.) to neutralize the hydrochloride salt and act as the base for the coupling reaction.
-
This compound Addition: Add this compound (1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. The crude product is then typically purified using column chromatography or recrystallization.
Visualizations
This compound Activation and Coupling Mechanism
The following diagram illustrates the two-stage process of this compound-mediated peptide bond formation. First, this compound activates the carboxylic acid of an N-protected amino acid. Second, the N-terminal amine of the peptide chain attacks the activated ester to form the new peptide bond.
References
The Effect of Temperature on HBTU Coupling Efficiency: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of temperature in HBTU-mediated coupling reactions during peptide synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on this compound coupling reactions?
Temperature is a critical parameter in this compound coupling reactions, influencing both the rate of peptide bond formation and the occurrence of side reactions. Generally, an increase in temperature accelerates the coupling reaction, which can be beneficial for overcoming steric hindrance and for "difficult" couplings. However, elevated temperatures can also increase the rate of undesirable side reactions, such as racemization and dehydration of amino acid side chains (e.g., Asparagine and Glutamine).[1]
Q2: What is the recommended temperature range for this compound coupling?
Standard this compound coupling reactions are typically performed at room temperature (around 20-25°C). For routine couplings, this temperature provides a good balance between reaction speed and minimizing side reactions.[2] However, for challenging sequences or sterically hindered amino acids, the temperature may be elevated.
Q3: When should I consider using elevated temperatures for this compound coupling?
Elevated temperatures should be considered in the following scenarios:
-
"Difficult" Couplings: When standard room temperature coupling protocols result in incomplete reactions, often due to steric hindrance or peptide aggregation on the solid support.
-
Sterically Hindered Amino Acids: When coupling bulky amino acids where the reaction kinetics at room temperature are slow.
-
Accelerating Synthesis: In some automated synthesis protocols, elevated temperatures are used to shorten coupling times and overall synthesis duration.
For difficult couplings, a temperature range of 35-50°C is often recommended.[1] Some studies have even explored temperatures as high as 90°C for specific applications, which can significantly reduce coupling times.
Q4: What are the potential risks of using elevated temperatures with this compound?
The primary risks associated with high-temperature this compound coupling are:
-
Increased Racemization: Higher temperatures can promote the formation of oxazolone intermediates, leading to a loss of stereochemical purity in the final peptide.[3]
-
Side-Chain Reactions: Amino acids with sensitive side chains, such as Asparagine (Asn) and Glutamine (Gln), are more prone to dehydration at elevated temperatures.[1]
-
Reagent Stability: While this compound is relatively stable, prolonged exposure to very high temperatures could potentially lead to degradation.
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Incomplete Coupling | Reaction temperature is too low, especially for sterically hindered amino acids or aggregating sequences. | Gradually increase the reaction temperature in increments (e.g., to 35-50°C) and monitor the reaction progress.[1] Consider using a combination of elevated temperature and a more efficient solvent system. |
| Low Purity of Crude Peptide | Temperature is too high, leading to increased side reactions. | If racemization or other side products are detected, reduce the coupling temperature. For sensitive amino acids, coupling at room temperature or even 0°C may be necessary. |
| Presence of Deletion Sequences | Inefficient coupling at the current temperature, leading to incomplete reaction before the next synthesis cycle. | Increase the coupling temperature to drive the reaction to completion. Alternatively, increase the coupling time at the current temperature. |
| Significant Racemization Detected | The coupling temperature is too high, promoting the epimerization of the activated amino acid. | Lower the coupling temperature. If elevated temperature is necessary for coupling, consider using a racemization-suppressing additive in conjunction with this compound. |
Data Presentation
The following table summarizes the impact of temperature on this compound coupling efficiency based on a case study. This data illustrates the trade-off between reaction time and purity at different temperatures.
| Peptide Sequence | Coupling Chemistry | Temperature (°C) | Deprotection Time (min) | Coupling Time (min) | Crude Purity (%) |
| Test Peptide 1 | This compound | 25 | 10 | 45 | 75 |
| Test Peptide 1 | This compound | 50 | 5 | 20 | 80 |
| Test Peptide 1 | This compound | 75 | 2 | 10 | 82 |
| Test Peptide 2 | This compound | 25 | 10 | 45 | 68 |
| Test Peptide 2 | This compound | 50 | 5 | 20 | 72 |
| Test Peptide 2 | This compound | 75 | 2 | 10 | 75 |
Data adapted from a case study by CSBio.
As the data suggests, increasing the temperature can allow for a significant reduction in both deprotection and coupling times while maintaining or even slightly improving the crude purity of the synthesized peptide.
Experimental Protocols
Protocol 1: Standard this compound Coupling at Room Temperature
This protocol is suitable for most routine peptide synthesis steps.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), this compound (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature (20-25°C) for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: this compound Coupling at Elevated Temperature for Difficult Sequences
This protocol is designed for couplings that are known to be slow or incomplete at room temperature.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 of the standard protocol.
-
Amino Acid Activation: Prepare the activated amino acid solution as described in step 3 of the standard protocol.
-
Coupling at Elevated Temperature: Add the activated amino acid solution to the resin. Heat the reaction vessel to the desired temperature (e.g., 40°C, 50°C, or higher) using a controlled heating block or a microwave peptide synthesizer. Maintain the temperature and agitate for the desired coupling time (this may be shorter than at room temperature, e.g., 30-60 minutes).
-
Monitoring: After the coupling period, allow the vessel to cool to room temperature and perform a Kaiser test.
-
Washing: Wash the resin with DMF.
Protocol 3: Monitoring this compound Coupling Efficiency by HPLC
This protocol allows for a quantitative assessment of the coupling reaction progress.
-
Reaction Sampling: At various time points during the coupling reaction (e.g., 15, 30, 60, 120 minutes), withdraw a small sample of the resin (a few beads).
-
Sample Preparation: Wash the sampled resin beads thoroughly with DMF and then with dichloromethane (DCM). Dry the beads under vacuum.
-
Cleavage: Treat the dried resin beads with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin.
-
Peptide Precipitation and Dissolution: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. The appearance and growth of the peak corresponding to the desired coupled product and the disappearance of the peak corresponding to the unreacted N-terminal amine of the starting peptide will indicate the progress of the reaction. By comparing the peak areas, the coupling efficiency can be quantified over time.
Visualizations
Caption: this compound Coupling Workflow
Caption: Temperature Troubleshooting Logic
References
Technical Support Center: Coupling Hindered Amino Acids with HBTU
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of using HBTU for the coupling of sterically hindered amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of hindered amino acids with this compound, offering potential causes and solutions to get your synthesis back on track.
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Steric Hindrance: The primary challenge with hindered amino acids (e.g., Aib, Val, Ile) is the steric bulk around the reacting centers, which slows down the reaction rate significantly. This compound may not be sufficiently reactive to overcome this barrier effectively.[1] | 1. Switch to a More Potent Coupling Reagent: For difficult couplings, especially with α,α-disubstituted amino acids like Aib, more reactive uronium/aminium salts are recommended. HATU is known to be faster and cause less epimerization than this compound.[2][3] COMU has shown even greater coupling efficiency than both this compound and HATU.[4] Amino acid fluorides generated in situ using TFFH are also highly effective for coupling sterically hindered residues.[3] 2. Optimize Reaction Conditions: Increase the coupling time (e.g., double coupling for 1-2 hours) and consider raising the temperature. However, be aware that prolonged times and higher temperatures can increase the risk of racemization.[1] 3. Use an Excess of Reagents: While not ideal due to potential side reactions, using an excess of the activated amino acid and this compound can sometimes drive the reaction to completion.[1] |
| Presence of a +56 Da Adduct on the N-terminus (Guanidinylation) | Excess this compound: This side reaction occurs when excess this compound reacts directly with the free N-terminal amine of the peptide chain, forming a stable tetramethylguanidinium cap that terminates the synthesis.[2] This is more common in slow reactions where the concentration of the activated amino acid is low. | 1. Adjust Stoichiometry: Use a 1:1 molar ratio of this compound to the carboxylic acid. Avoid any excess of the coupling reagent.[2] 2. Pre-activation: Activate the amino acid with this compound and base in solution for a few minutes before adding the mixture to the resin-bound peptide. This ensures that the this compound is consumed in the activation step before it can react with the peptide's N-terminus. 3. Use a Phosphonium-Based Reagent: Reagents like PyBOP or PyAOP do not have the same tendency to cause guanidinylation and are excellent alternatives for slow couplings or cyclization reactions.[3] |
| High Levels of Racemization/Epimerization | Base Strength and Amount: The base (commonly DIPEA) is crucial for the reaction but can also promote the formation of an oxazolone intermediate, which is prone to racemization. Stronger bases and larger excesses can exacerbate this issue.[5] Prolonged Activation/Coupling Time: Leaving the activated amino acid for too long before it couples can increase the window for racemization. | 1. Use a Weaker Base: For amino acids prone to racemization, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine in place of DIPEA.[3] 2. Optimize Base Equivalents: Use the minimum amount of base required for the reaction to proceed. For COMU, only one equivalent of base is needed, which can reduce racemization.[2][4] 3. Add HOBt or OxymaPure: Although this compound contains an HOBt moiety, adding an additional equivalent of HOBt can further suppress racemization.[2] Alternatively, using a reagent with a more effective additive, like HATU (contains HOAt) or COMU (contains OxymaPure), is recommended.[6] |
| Incomplete Reaction (Positive Kaiser Test) | Aggregation: Hydrophobic or bulky amino acids can cause the growing peptide chain to aggregate on the solid support, making the N-terminus inaccessible for coupling. | 1. Change Solvent: Switch from DMF to NMP, which is a better solvent for aggregated peptides. 2. Double Coupling: After the initial coupling time, filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective for coupling hindered amino acids like Aib or Val-Val sequences?
A1: this compound activates the carboxylic acid by forming an HOBt-ester, which is then attacked by the amine. With sterically hindered amino acids, both the formation of this active ester and the subsequent nucleophilic attack by the hindered amine are slow. More reactive reagents like HATU and COMU form more reactive active esters (HOAt and OxymaPure esters, respectively), which can overcome this steric barrier more effectively. HATU is known to react faster with less epimerization than this compound.[2]
Q2: I see a peak in my mass spectrum that is +56 Da compared to my expected product. What is it and how can I prevent it?
A2: This peak corresponds to the guanidinylation of your peptide's N-terminus. This side product is formed when unreacted this compound (a uronium/aminium salt) reacts with the free amine of your peptide, adding a tetramethylguanidinium group (+56 Da). To prevent this, avoid using an excess of this compound relative to your amino acid and pre-activate the amino acid before adding it to the resin.[2] For very slow reactions, switching to a phosphonium-based reagent like PyBOP is a safer option.[3]
Q3: What is the recommended molar ratio of Amino Acid:this compound:Base for a difficult coupling?
A3: For a standard this compound coupling, a ratio of 1:1:2 of Amino Acid:this compound:DIPEA is typically used. For hindered couplings, you might see protocols using an excess of the amino acid and this compound (e.g., 2:2:4). However, given the risk of guanidinylation with excess this compound, it is often better to switch to a more powerful reagent. For COMU, a more efficient reagent for these couplings, a ratio of 1:1:1 of Amino Acid:COMU:Base is often sufficient, which also helps in reducing potential racemization.[2][4]
Q4: Can I just extend the coupling time for this compound to get better yields with hindered amino acids?
A4: Yes, extending the coupling time or performing a second coupling (double coupling) is a common strategy to improve yields in difficult cases. However, this also increases the risk of racemization, especially with sensitive amino acids. It is a trade-off that needs to be monitored, for example, by analyzing the crude product purity by HPLC.
Q5: Are there any visual cues during the coupling reaction that can indicate a problem?
A5: When using COMU, a color change can be observed. The solution may turn orange-red or pink upon addition of the base and then fade to yellow or colorless as the reaction completes. This can provide a rough visual indication of reaction progress. This compound reactions do not typically provide such a distinct color change.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to more advanced coupling reagents for hindered amino acids.
Table 1: Comparison of Coupling Reagents for the Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂
This table illustrates the efficiency of different coupling reagents in a particularly challenging sequence containing two consecutive sterically hindered Aib residues. The key metric is the amount of the deletion peptide (des-Aib), where a lower percentage indicates a more efficient coupling.
| Coupling Reagent | Base (Equivalents) | % Deletion (des-Aib) | Purity of Crude Product | Reference |
| This compound | DIEA (2) | Not specified, but generally gives poor results | Lower | [4] |
| HATU | DIEA (2) | Not specified, but less efficient than COMU | Lower than COMU | [4] |
| COMU | DIEA (2) | 0.26% | 99.74% | [4] |
Data compiled from studies on the synthesis of a known "difficult" peptide sequence.
Table 2: General Performance Ranking of Coupling Reagents for Hindered Amino Acids
This table provides a qualitative but experimentally supported ranking of common coupling reagents for their effectiveness in sterically demanding couplings.
| Reagent | Reactivity | Racemization Risk | Guanidinylation Risk | Recommended Use |
| This compound | Moderate | Moderate | Yes (if in excess) | Routine couplings, some less-hindered amino acids. |
| HATU | High | Low | Yes (if in excess) | Hindered amino acids, rapid couplings.[2] |
| HCTU | High | Low | Yes (if in excess) | Often shows performance similar to or better than this compound.[7] |
| COMU | Very High | Very Low | Yes (if in excess) | Highly recommended for very hindered amino acids (e.g., Aib), N-methylated amino acids.[4] |
| PyBOP | High | Low | No | Hindered couplings, cyclizations, cases where guanidinylation must be avoided. |
Experimental Protocols
Protocol 1: Standard this compound Coupling for a Hindered Amino Acid (e.g., Valine)
This protocol outlines a standard procedure for coupling a hindered amino acid using this compound on a solid-phase resin. A double coupling is recommended.
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation Solution: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading) and this compound (3.95 equivalents) in a minimal amount of DMF.
-
Activation: Add DIPEA (8 equivalents) to the activation solution and vortex for 1-2 minutes.
-
First Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 45-60 minutes.
-
Wash: Filter the resin and wash with DMF (3x).
-
Second Coupling (Optional but Recommended): Repeat steps 2-4 for the second coupling.
-
Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: High-Efficiency COMU Coupling for a Highly Hindered Amino Acid (e.g., Aib)
This protocol is optimized for extremely difficult couplings, such as incorporating α,α-disubstituted amino acids.
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Activation Solution: In a separate vial, dissolve the Fmoc-protected Aib (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution. The mixture may change color. Vortex for 1-2 minutes.[4]
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature. For a single Aib coupling, 30 minutes is often sufficient. For a very difficult coupling like Aib-Aib, a double coupling of 1 hour for each may be necessary.[4]
-
Wash: Filter the resin and wash thoroughly with DMF, DCM, and Methanol as described above.
-
Monitoring: Perform a Kaiser test. A negative result is expected.
Visualizations
This compound Activation and Coupling Mechanism
Caption: this compound activation pathway for amide bond formation.
Troubleshooting Workflow for Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling yields.
Comparison of Common Coupling Reagents
Caption: Structural and reactivity comparison of coupling reagents.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of reagents in HBTU coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to reagent solubility during HBTU coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent is not fully dissolving in DMF. What should I do?
A1: While DMF is a common solvent for peptide synthesis, this compound can sometimes exhibit limited solubility, especially at high concentrations. If you observe precipitation, consider the following:
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Gentle Warming: Gently warm the solution to increase solubility, but avoid excessive heat which could degrade the reagent.
-
Alternative Solvents: For particularly stubborn solubility issues, consider using N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which often have better solvating properties for coupling reagents.[1]
-
In-situ Activation: Instead of preparing a stock solution, you can add the solid this compound directly to the reaction vessel containing the carboxylic acid and base in the reaction solvent. The this compound will dissolve as it reacts.
Q2: I am observing precipitation of my Fmoc-amino acid in the coupling solution. How can I improve its solubility?
A2: The solubility of Fmoc-amino acids can vary significantly depending on the side chain. Hydrophobic amino acids are particularly prone to solubility issues. Here are some strategies:
-
Solvent Selection: NMP or DMSO can be superior to DMF for dissolving many Fmoc-amino acids.[1] For highly hydrophobic sequences, a mixture of solvents, such as DMF/DCM or the use of "magic mixtures" containing ethylene carbonate and nonionic detergents, can be beneficial.[1]
-
Lower Concentration: If possible, decrease the concentration of the Fmoc-amino acid in the solution.
-
Pre-activation Time: Allow for a short pre-activation time (5-15 minutes) of the carboxylic acid with this compound and a base before adding the amine component. This can help to form the more soluble active ester.
Q3: My peptide is aggregating on the resin, leading to poor coupling efficiency. What can I do?
A3: Peptide aggregation is a common problem, especially for sequences containing multiple hydrophobic residues. Aggregation can prevent reagents from reaching the reactive sites. Consider these approaches:
-
Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt the hydrogen bonds that lead to aggregation.[1][2]
-
Alternative Solvents: Switching to NMP or adding DMSO (up to 25%) to your DMF can help to break up aggregates.[1][2]
-
Elevated Temperature: Performing the coupling at a higher temperature can sometimes overcome aggregation.[1]
-
Backbone Protection: Incorporating pseudoprolines or other backbone-protecting groups can disrupt the secondary structures that cause aggregation.[1]
Troubleshooting Guide
Issue: Poor Solubility of Reagents
This table provides a qualitative overview of the solubility of common reagents in frequently used solvents for this compound coupling.
| Reagent | DMF | NMP | DMSO | Acetonitrile | Dichloromethane (DCM) |
| This compound | Good | Excellent | Excellent | Moderate | Poor |
| Fmoc-Ala-OH | Good | Excellent | Excellent | Moderate | Poor |
| Fmoc-Val-OH | Moderate | Good | Good | Poor | Poor |
| Fmoc-Leu-OH | Good | Excellent | Excellent | Moderate | Moderate |
| Fmoc-Ile-OH | Moderate | Good | Good | Poor | Poor |
| Fmoc-Phe-OH | Good | Excellent | Excellent | Moderate | Moderate |
| Fmoc-Trp(Boc)-OH | Moderate | Good | Excellent | Poor | Moderate |
| Fmoc-Arg(Pbf)-OH | Moderate | Good | Good | Poor | Poor |
Note: This table provides general guidance. Actual solubility can be influenced by concentration, temperature, and the specific grade of the reagents and solvents.
Experimental Protocols
Protocol 1: this compound Coupling with a Poorly Soluble Amino Acid
This protocol outlines a method for coupling a hydrophobic amino acid that has shown poor solubility in standard DMF.
-
Resin Swelling: Swell the resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol using 20% piperidine in NMP.
-
Washing: Wash the resin thoroughly with NMP.
-
Amino Acid Preparation: In a separate vial, dissolve the poorly soluble Fmoc-amino acid (1.5-3 eq.) in a minimal amount of DMSO. Then, dilute with NMP to the final desired volume.
-
Activator Preparation: In another vial, dissolve this compound (1.5-3 eq.) and a base such as DIPEA (3-6 eq.) in NMP.
-
Pre-activation: Add the this compound/DIPEA solution to the dissolved Fmoc-amino acid and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Washing: Wash the resin with NMP, followed by DCM, and then NMP again.
-
Monitoring: Perform a Kaiser test or other qualitative test to check for complete coupling. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
Protocol 2: On-Resin Solubilization of an Aggregated Peptide using a Chaotropic Agent
This protocol is for situations where peptide aggregation on the resin is suspected to be inhibiting the coupling reaction.
-
Initial Coupling Attempt: Perform the this compound coupling as you normally would.
-
Monitoring: If a Kaiser test indicates a difficult or incomplete coupling, proceed with the following steps.
-
Washing: Wash the resin with DMF.
-
Chaotropic Wash: Prepare a 0.4 M solution of LiCl in DMF. Wash the resin with this solution three times, for 5 minutes each time. This helps to disrupt the secondary structure of the aggregated peptide.
-
DMF Wash: Wash the resin thoroughly with DMF to remove the LiCl.
-
Second Coupling: Prepare a fresh solution of the activated amino acid using this compound/DIPEA in DMF. Perform a second coupling for 1-2 hours.
-
Final Wash and Monitoring: Wash the resin as usual and perform another Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: Standard this compound coupling workflow.
References
Validation & Comparative
HBTU vs. HATU: A Comparative Guide for the Synthesis of Difficult Peptide Sequences
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling reagent is paramount to success, especially when dealing with sterically hindered amino acids or aggregation-prone sequences. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HBTU and HATU, with a focus on their performance in synthesizing challenging peptide sequences. Experimental data, detailed protocols, and mechanistic insights are presented to aid in the selection of the optimal reagent for your specific application.
Performance Comparison: this compound vs. HATU
The synthesis of "difficult" peptide sequences is often plagued by incomplete coupling reactions, leading to the formation of deletion products and a decrease in the overall yield and purity of the target peptide. The choice of coupling reagent can significantly mitigate these issues. While both this compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents, HATU generally exhibits superior performance in demanding syntheses.[1][2]
The enhanced reactivity of HATU is attributed to the presence of a nitrogen atom in the 7-position of the benzotriazole ring, which exerts a neighboring group effect, increasing the reactivity of the active ester intermediate.[1] This leads to faster reaction kinetics and higher coupling efficiencies, particularly when coupling sterically hindered amino acids.[1] Furthermore, HATU is known to be more effective at suppressing racemization, a critical consideration for the synthesis of chiral peptides.[3]
A classic example used to evaluate the efficacy of coupling reagents is the synthesis of the acyl carrier protein (ACP) fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, which is known to be a "difficult" sequence.[4][5][6] Experimental data from the synthesis of this peptide highlights the advantages of HATU over this compound.
Quantitative Data Summary
| Coupling Reagent | Peptide Sequence | Key Observation | Outcome |
| HATU | ACP(65-74) | Minor Valine Deletion Product | Higher purity of the target peptide. |
| This compound | ACP(65-74) | More significant Valine Deletion Product | Lower purity of the target peptide compared to HATU.[5][7] |
This data is a summary of qualitative findings from LCMS analysis. For detailed visual data, refer to the original research articles.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using this compound and HATU with Fmoc chemistry. The specific amounts and reaction times may need to be optimized based on the specific peptide sequence and resin.
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
HBTU vs. DIC/HOBt: A Head-to-Head Comparison of Peptide Coupling Efficiency
In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the prevention of unwanted side reactions such as racemization. Among the plethora of available options, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and the combination of DIC (N,N'-diisopropylcarbodiimide) with HOBt (1-hydroxybenzotriazole) are two of the most widely employed methods. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Performance Metrics
This compound is a uronium salt-based coupling reagent that has gained popularity due to its high reactivity and efficiency, particularly in the synthesis of long or complex peptides.[1] It is often used as a standalone reagent, simplifying the reaction setup. The DIC/HOBt system, on the other hand, utilizes a carbodiimide (DIC) to activate the carboxylic acid, while the HOBt additive serves to suppress racemization and improve the reaction yield.[1]
A direct comparison of the two methods in the solid-phase peptide synthesis (SPPS) of the model peptide Acyl Carrier Protein fragment (65-74) revealed a notable difference in the purity of the crude product.
| Coupling Reagent | Crude Peptide Purity (HPLC) |
| This compound | 90.5% |
| DIC/HOBt | 60.7% |
Data sourced from a study on the synthesis of ACP (65-74) on an AM SURE™ resin.[2]
This data suggests that for this particular "difficult sequence," this compound provides a significantly cleaner crude product, which can simplify subsequent purification steps.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between this compound and DIC/HOBt lies in their mechanism of activating the carboxylic acid for amide bond formation.
This compound: As a uronium salt, this compound directly reacts with the carboxylate of the amino acid to form a highly reactive HOBt active ester. This process is rapid and efficient, leading to faster coupling times.[3]
DIC/HOBt: In this system, the carbodiimide (DIC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of HOBt mitigates these issues by rapidly converting the O-acylisourea into a more stable and less racemization-prone HOBt active ester, which then reacts with the amine component.[4]
References
HBTU vs. Carbodiimide Reagents: A Comparative Guide for Peptide Synthesis
In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. For researchers, scientists, and drug development professionals, understanding the nuances of different activating agents is critical for success. This guide provides an objective comparison of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and traditional carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), supported by experimental data and detailed protocols.
Key Advantages of this compound over Carbodiimide Reagents
This compound, an aminium-based coupling reagent, has gained widespread adoption in solid-phase peptide synthesis (SPPS) due to several key advantages over carbodiimide-based methods. These benefits translate to more efficient and reliable synthesis of even complex and "difficult" peptide sequences.
Higher Coupling Efficiency and Faster Kinetics: this compound is known for its rapid and efficient activation of carboxylic acids, leading to faster reaction times. Complete coupling reactions are often achieved in as little as 10-30 minutes.[1] This is particularly advantageous for sterically hindered amino acids or "difficult" sequences where carbodiimide-mediated couplings may be sluggish and require double coupling.[1]
Reduced Racemization: One of the most significant drawbacks of carbodiimide reagents is the risk of racemization of the activated amino acid, which can lead to the formation of undesirable diastereomeric impurities. While the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction, it is not always completely eliminated. For instance, in the coupling of a dipeptide fragment, the use of DCC/HOBt still resulted in 18% of the epimerized product.[2] this compound, by its mechanism of action, inherently minimizes racemization, ensuring a higher degree of stereochemical purity in the final peptide.[3][4]
Improved Solubility of Byproducts: A major practical challenge with DCC is the formation of the byproduct dicyclohexylurea (DCU), which is largely insoluble in common organic solvents used in SPPS.[4] This insolubility complicates the purification process, especially in solution-phase synthesis. In contrast, the byproducts of this compound activation are readily soluble in the reaction solvent, simplifying the workup and purification of the desired peptide. While EDC, a water-soluble carbodiimide, and DIC (N,N'-diisopropylcarbodiimide) were developed to address the issue of insoluble ureas, this compound still offers a more streamlined process.[5][6]
Enhanced Performance for Difficult Sequences: this compound has demonstrated superior performance in the synthesis of challenging peptide sequences, such as the acyl carrier protein (ACP) fragment (65-74). Crude LCMS chromatograms from the synthesis of ACP(65-74) show that this compound as the coupling agent can lead to a purer crude product compared to traditional methods, especially under optimized, elevated temperature conditions.
Quantitative Data Summary
| Parameter | This compound | Carbodiimide Reagents (DCC/EDC) |
| Coupling Time | Typically 10-60 minutes[4] | Can be several hours, often requiring monitoring[2] |
| Racemization | Low, inherently suppressed by the mechanism[3][4] | Can be significant, requiring additives like HOBt. A reported case showed 18% epimerization with DCC/HOBt[2] |
| Byproduct Solubility | Byproducts are soluble in common synthesis solvents[3] | DCC produces insoluble dicyclohexylurea (DCU). EDC byproducts are water-soluble.[4][6] |
| Efficiency for Difficult Couplings | High, often requires only a single coupling for hindered residues[1] | May require double coupling, leading to lower overall yield and purity |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is a general guideline for Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 1 minute, drain, and then for an additional 8 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading), this compound (4.9 equivalents), and HOBt (4.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (10 equivalents) to the amino acid solution.
-
Immediately add the activation mixture to the resin.
-
Allow the reaction to proceed for 20-45 minutes with agitation.[7]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Solid-Phase Peptide Synthesis (SPPS) using EDC/HOBt
This protocol is a general guideline for Fmoc-based solid-phase peptide synthesis using a carbodiimide.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from the this compound protocol.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents) and HOBt (5.5 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (5.5 equivalents) to the resin suspension.
-
For EDC, which is water-soluble, it is more commonly used in solution-phase synthesis or for conjugation to proteins. For solid-phase synthesis with EDC, a typical protocol would involve dissolving the N-protected amino acid and adding it to the resin, followed by the addition of EDC (1.2 equivalents) and HOBt.[5]
-
-
Reaction: Agitate the mixture at room temperature. The reaction time can be longer than with this compound and should be monitored using the ninhydrin test.[5]
-
Washing and Repetition: Follow steps 5-7 from the this compound protocol.
-
Cleavage and Purification: Follow steps 8 and 9 from the this compound protocol.
Reaction Mechanism Diagrams
References
- 1. This compound activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Solid phase peptide synthesis [bio-protocol.org]
COMU: A Modern and Safer Alternative to HBTU in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is critical to the success of synthesizing high-purity peptides. For years, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has been a widely used and effective coupling reagent. However, the emergence of COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)methylene)methanaminium hexafluorophosphate) offers researchers a compelling alternative with significant advantages in safety, solubility, and, in many cases, performance. This guide provides a detailed comparison of COMU and this compound, supported by experimental data and protocols, to assist researchers in making an informed decision for their peptide synthesis needs.
Overview and Key Differences
This compound is a uronium salt coupling agent known for its high reactivity and efficiency in promoting peptide bond formation, while minimizing racemization.[1][2] It has been a staple in peptide chemistry for decades.[3] COMU, a more recent development, is also a uronium-type coupling reagent but is based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of the benzotriazole moiety found in this compound.[4] This fundamental structural difference gives COMU a superior safety profile, as it is not explosive, unlike benzotriazole-based reagents.[4]
Performance Comparison: Efficiency, Purity, and Racemization
Direct quantitative comparisons of COMU and this compound in the synthesis of identical peptides reveal nuanced performance differences that can be influenced by the solid support and specific peptide sequence.
A comparative study on the synthesis of "difficult" peptide sequences using in situ neutralization Boc-SPPS found that on polystyrene-based resins, the coupling efficiency was generally ranked as HCTU ≥ this compound > COMU.[1][3] However, when a polyethylene glycol (PEG) resin was used, more comparable yields were observed for all three coupling reagents.[1][3]
In another study, the coupling yields for a specific reaction were found to be comparable, with COMU achieving an 83% yield versus 80% for this compound.
| Feature | COMU | This compound |
| Core Structure | Oxyma-based | Benzotriazole-based |
| Safety Profile | Non-explosive | Potentially explosive |
| Solubility | More soluble in a broad range of solvents | Good solubility in common solvents |
| Byproducts | Water-soluble and easily removed | Water-soluble byproducts |
| Allergenicity | Less likely to cause an allergic reaction | Known occupational allergen |
Table 1: General Characteristics of COMU and this compound [4][5][6]
Experimental Data
| Peptide Sequence | Resin Type | Coupling Reagent | Coupling Efficiency/Yield | Reference |
| Difficult Sequences (e.g., ACP(65-74)) | Polystyrene | This compound | > COMU | [1][3] |
| Difficult Sequences (e.g., ACP(65-74)) | Polystyrene | COMU | < this compound | [1][3] |
| Difficult Sequences (e.g., ACP(65-74)) | PEG-based | This compound | Comparable to COMU | [1][3] |
| Difficult Sequences (e.g., ACP(65-74)) | PEG-based | COMU | Comparable to this compound | [1][3] |
| Not Specified | Not Specified | This compound | 80% | |
| Not Specified | Not Specified | COMU | 83% |
Table 2: Summary of Comparative Performance Data for COMU and this compound
Reaction Mechanisms
The activation of a carboxylic acid by COMU and this compound proceeds through different intermediates, which influences their reactivity and side-product profile.
This compound Activation Pathway
This compound activates a carboxylic acid by forming an HOBt-ester intermediate. This is a two-step process where the carboxylate attacks the uronium carbon of this compound, followed by an intramolecular reaction that releases tetramethylurea and forms the active ester. This HOBt-ester is then susceptible to nucleophilic attack by the amine of the incoming amino acid to form the peptide bond.
References
- 1. researchgate.net [researchgate.net]
- 2. pentelutelabmit.com [pentelutelabmit.com]
- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: HBTU versus BOP Reagent in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and overall success of the synthesis. Among the myriad of available reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have long been staples in the chemist's toolbox. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison: this compound vs. BOP
While both this compound and BOP are effective coupling reagents, their performance can vary depending on the specific peptide sequence and reaction conditions. The following table summarizes key performance indicators based on available studies.
| Performance Metric | This compound | BOP | Key Considerations |
| Coupling Efficiency | Generally high, especially for long or difficult sequences. | Good, with equal efficiency to this compound in regular condensations. | This compound may offer an advantage in more challenging syntheses. |
| Yield | High yields are typically reported. | Can provide good yields, but may be lower for peptides containing asparagine (Asn).[1] | For Asn-containing peptides, alternative reagents might be more suitable than BOP. |
| Purity | Generally produces high-purity peptides. | Can yield high-purity peptides, but may be lower for Asn-containing sequences.[1] A derivative, PyBOP, has been shown to result in more impurities than HCTU or HATU in some cases. | The purity of the final peptide can be sequence-dependent, particularly with BOP. |
| Reaction Time | Fast coupling reactions are a notable advantage. | Coupling reactions are also rapid. | Both reagents are known for their fast kinetics. |
| Racemization | Low levels of racemization are observed. | Known for its ability to suppress racemization.[2] | Both reagents are effective at minimizing racemization, a critical factor in peptide synthesis. |
| Side Reactions | Can react with amino polymers, potentially lowering yield.[3] | Does not exhibit the same reactivity with amino polymers.[3] | Pre-activation of the carboxylic acid is recommended when using this compound with amino-functionalized supports. |
| Stability | Less stable in the reaction medium compared to BOP.[3] | More stable in the reaction medium.[3] | The higher stability of BOP may be advantageous in prolonged reactions. |
| Byproducts | --- | Produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] | The generation of HMPA is a significant safety concern associated with the use of BOP. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative experimental protocols for Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) using this compound and BOP.
Fmoc-SPPS Protocol using this compound
This protocol is a standard procedure for automated peptide synthesis.
1. Resin Swelling:
-
Start with a Wang resin (e.g., 0.6 mmol/g loading) in a reaction vessel.
-
Swell the resin in a mixture of N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM) prior to use.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF).
-
Perform the deprotection step twice for 5 minutes each at room temperature.
-
Wash the resin-bound peptide five times with DMF after each deprotection step.
3. Amino Acid Coupling:
-
Use a 4-fold excess of the Fmoc-protected amino acid, this compound, and N,N-diisopropylethylamine (DIEA) in a 1:1:2 molar ratio over the resin loading.
-
Perform the coupling reaction for 5 minutes at 75°C.[4]
-
Wash the resin-bound peptide five times with DMF after the coupling step.
4. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA) 90%, water 5%, phenol 2.5%, and triisopropylsilane (TIPS) 2.5% for 2 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.
-
Wash the peptide with cold diethyl ether to remove scavengers.
6. Purification:
-
Dissolve the crude peptide in a suitable buffer (e.g., 50% aqueous acetonitrile with 0.07% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol using BOP
This protocol is based on general Fmoc-SPPS principles and available information on BOP-mediated couplings.
1. Resin Swelling:
-
Swell the appropriate Fmoc-protected amino acid-loaded resin in DMF for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with BOP (3 equivalents) and a hindered base such as DIEA (5.3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.
4. Washing:
-
After the coupling is complete (negative ninhydrin test), wash the resin with DMF, DCM, and methanol.
5. Repetitive Cycles:
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
7. Purification:
-
Dissolve the crude peptide in an appropriate solvent and purify by RP-HPLC.
Reaction Mechanisms
The following diagrams illustrate the proposed reaction pathways for peptide bond formation using this compound and BOP.
References
A Researcher's Guide to Validating Peptide Purity Following HBTU Coupling
For researchers and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of the final product's purity and yield. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has long been a staple in solid-phase peptide synthesis (SPPS) due to its high coupling efficiency and ability to suppress racemization. This guide provides an objective comparison of this compound with other common coupling reagents, supported by experimental data and detailed protocols for validating peptide purity.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts the outcome of peptide synthesis. While this compound is widely used, other reagents may offer advantages in specific contexts, such as for sterically hindered amino acids or in reducing side reactions. The following table summarizes the performance of this compound in comparison to other common coupling reagents based on available literature.
| Coupling Reagent | Purity | Yield | Racemization | Key Advantages | Common Side Reactions |
| This compound | Good to High | Good | Low | High coupling efficiency, cost-effective. | Guanidinylation of the N-terminal amine. |
| HATU | Very High | High | Very Low | Generally considered superior to this compound in difficult couplings. | More expensive than this compound. |
| HCTU | High | High | Low | Similar purity to HATU, more cost-effective. | Potential for side reactions at the 6-chloro position. |
| PyBOP | Good | Good | Low | Effective for sterically hindered couplings. | Byproducts can be difficult to remove. |
| BOP | High | High | Very Low | Reported to have the highest yields and lowest racemization in some studies.[1] | Carcinogenic byproduct (HMPA). |
| DIC/Oxyma | Good to High | Good | Low | Cost-effective, reduced risk of explosions compared to HOBt. | Slower reaction kinetics compared to uronium salts. |
Note: Purity and yield are dependent on the specific peptide sequence, synthesis conditions, and purification methods.
Experimental Protocols
Accurate validation of peptide purity requires robust experimental protocols for both the synthesis and the subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) using this compound Coupling
This protocol outlines a general procedure for manual Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), this compound (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A or a suitable solvent mixture.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 214 nm and 280 nm
-
Gradient: A typical gradient is 5% to 95% Solvent B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks.
Peptide Identity Confirmation by Mass Spectrometry (MS)
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare the peptide sample according to the instrument's requirements. For ESI-MS, the sample is typically dissolved in a mixture of water and acetonitrile with a small amount of formic acid. For MALDI-MS, the sample is co-crystallized with a matrix on a target plate.
-
Mass Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its identity.
Workflow for Peptide Synthesis and Purity Validation
The following diagram illustrates the key stages involved in the synthesis of a peptide using this compound coupling and the subsequent validation of its purity.
Caption: Workflow for SPPS with this compound coupling and subsequent purity validation.
Potential Side Reactions and Impurities with this compound Coupling
While this compound is an efficient coupling reagent, certain side reactions can lead to impurities in the final peptide product. Understanding these potential issues is crucial for troubleshooting and optimizing synthesis protocols.
-
Racemization: Although this compound is known to suppress racemization, it can still occur, particularly with sensitive amino acids like histidine and cysteine. This results in the formation of diastereomeric impurities that can be difficult to separate.
-
Guanidinylation: A common side reaction involves the reaction of this compound with the free N-terminal amine of the growing peptide chain, leading to the formation of a guanidinium group. This terminates the peptide chain and results in a truncated impurity.
-
Deletion and Insertion Peptides: Incomplete coupling reactions can lead to the deletion of an amino acid in the sequence. Conversely, inefficient washing can result in the insertion of an extra amino acid.
-
Side-Chain Modifications: The protecting groups on amino acid side chains can sometimes be prematurely removed or modified during the synthesis or cleavage steps, leading to a variety of impurities.
Detection of Impurities:
-
RP-HPLC: Diastereomers resulting from racemization may appear as closely eluting peaks or shoulder peaks to the main product peak. Deletion and insertion peptides will have different retention times.
-
Mass Spectrometry: MS is a powerful tool for identifying impurities. Deletion peptides will have a lower mass, while insertion peptides will have a higher mass than the target peptide. Guanidinylation will result in a specific mass addition to the truncated peptide.
By carefully selecting the coupling reagent, optimizing reaction conditions, and employing rigorous analytical techniques, researchers can ensure the synthesis of high-purity peptides suitable for their intended applications in research and drug development.
References
A Researcher's Guide to Monitoring HBTU-Mediated Peptide Coupling Reactions: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the ability to accurately monitor the progress of coupling reactions is paramount to ensuring high yields and purity. The coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is widely utilized for its efficiency in amide bond formation. This guide provides a comparative analysis of common analytical methods for monitoring this compound-mediated reactions, offering insights into their respective strengths and weaknesses to aid in the selection of the most appropriate technique for your research needs.
This guide presents a side-by-side comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method is evaluated based on its principles, typical performance, and suitability for real-time or quasi-real-time reaction monitoring.
Quantitative Data at a Glance: A Comparative Table
For a rapid assessment of the quantitative capabilities of each technique, the following table summarizes key performance metrics. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the nature of the peptide being synthesized.
| Analytical Method | Principle of Detection | Typical Analysis Time | Sensitivity | Quantitative Capability | Real-time Monitoring |
| HPLC | UV absorbance of reactants, products, and byproducts. | 5-30 minutes per sample | High (ng to pg range) | Excellent (with proper calibration) | Quasi-real-time (requires sample workup) |
| NMR | Nuclear spin transitions of reactants and products. | 1-15 minutes per spectrum | Moderate (µg to mg range) | Excellent (qNMR with internal/external standards) | Yes (with in-situ or flow NMR) |
| MS | Mass-to-charge ratio of ionized molecules. | < 5 minutes per sample | Very High (fg to pg range) | Good (with isotopic labeling or standard curves) | Quasi-real-time (requires sample workup and ionization) |
| FTIR | Vibrational frequencies of chemical bonds. | < 1 minute per spectrum | Low to Moderate (mg range) | Semi-quantitative (can be quantitative with calibration) | Yes (with in-situ probes like ATR-FTIR) |
In-Depth Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in peptide synthesis for both monitoring reaction completion and assessing the purity of the final product. By separating the reaction mixture into its individual components, HPLC allows for the quantification of starting materials (the N-protected amino acid and the free amine of the growing peptide chain), the desired peptide product, and any byproducts, including those arising from the this compound reagent itself.
Strengths:
-
High resolution and sensitivity.
-
Excellent quantitative accuracy and precision.
-
Well-established and widely available.
Limitations:
-
Requires sample quenching and preparation, making true real-time monitoring challenging.
-
Analysis time can be a bottleneck for rapid kinetic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful, non-invasive method for monitoring this compound reactions directly in the reaction vessel. By tracking the disappearance of signals corresponding to the starting materials and the appearance of new signals from the product, researchers can gain real-time kinetic data. Quantitative NMR (qNMR), through the use of internal or external standards, can provide highly accurate measurements of reaction conversion and yield.
Strengths:
-
Non-destructive and allows for in-situ monitoring.
-
Provides detailed structural information about reactants, products, and intermediates.
-
Excellent for quantitative analysis (qNMR). A study on solid-phase peptide synthesis demonstrated that NMR could quantify unreacted free peptide with a limit of quantitation (LOQ) of 0.19% and a limit of detection (LOD) of 0.1%.[1]
Limitations:
-
Relatively lower sensitivity compared to HPLC and MS.
-
Can be complex to set up for real-time monitoring, often requiring specialized equipment like flow-NMR systems.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive technique that identifies molecules based on their mass-to-charge ratio. For monitoring this compound reactions, MS can be used to confirm the identity of the desired product and to detect the presence of any side products or impurities, even at very low levels. While not typically the primary tool for quantifying the main reaction components in real-time, it is invaluable for detailed analysis of the reaction mixture.
Strengths:
-
Unparalleled sensitivity and specificity.
-
Excellent for identifying unexpected byproducts.
-
Rapid analysis of individual samples.
Limitations:
-
Quantitative analysis can be complex, often requiring isotopically labeled standards for high accuracy.
-
Interfacing with a reaction for real-time monitoring can be challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, offers a means for real-time, in-situ monitoring of this compound reactions. This technique works by measuring the vibrational frequencies of chemical bonds. The formation of the amide bond during the coupling reaction can be observed by the appearance of the characteristic amide I and amide II bands.
Strengths:
-
Capable of real-time, in-situ monitoring without sample workup.[4]
-
Provides information about the functional groups present in the reaction mixture.
-
Relatively simple and fast data acquisition.
Limitations:
-
Lower sensitivity and specificity compared to other methods.
-
Can be difficult to distinguish between similar functional groups, making precise quantification challenging.
-
The solvent and other reaction components can have interfering absorptions.
Experimental Protocols
General Protocol for Monitoring a Model this compound Coupling Reaction
Model Reaction: Coupling of Fmoc-Alanine to Glycine methyl ester.
Reagents:
-
Fmoc-Ala-OH
-
H-Gly-OMe·HCl
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve H-Gly-OMe·HCl and DIPEA in DMF.
-
In a separate vial, dissolve Fmoc-Ala-OH and this compound in DMF.
-
Add the Fmoc-Ala-OH/HBTU solution to the H-Gly-OMe solution to initiate the reaction.
-
Monitor the reaction progress using one of the analytical methods described below.
HPLC Monitoring Protocol
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and quench it by diluting with a solution of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (50:50).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 265 nm.
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product to determine the reaction conversion over time.
NMR Monitoring Protocol (qNMR)
-
Sample Preparation: The reaction can be run directly in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trioxane) to the reaction mixture before initiating the reaction.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMF-d7.
-
Experiment: 1D ¹H NMR.
-
Parameters: Acquire spectra at regular intervals (e.g., every 5-10 minutes). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate quantification.
-
-
Data Analysis: Integrate a characteristic signal for the product (e.g., the α-proton of the newly formed alanine residue) and compare it to the integral of the internal standard to calculate the concentration and reaction yield over time.
Mass Spectrometry Monitoring Protocol
-
Sample Preparation: At various time points, withdraw a small aliquot, quench, and dilute it in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
MS Analysis:
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mode: Positive ion mode.
-
Analysis: Infuse the sample directly or via a rapid LC method. Monitor the ion currents for the [M+H]⁺ ions of the starting materials and the product.
-
-
Data Analysis: Track the relative intensities of the ions corresponding to the reactants and products over time. For quantitative analysis, a standard curve or an isotopically labeled internal standard would be necessary.
ATR-FTIR Monitoring Protocol
-
Experimental Setup: The reaction is carried out in a vessel equipped with an ATR-FTIR probe.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect spectra continuously or at regular intervals (e.g., every minute).
-
Spectral Range: Monitor the region from 1500 to 1800 cm⁻¹ for the disappearance of the carboxylic acid C=O stretch (around 1720 cm⁻¹) and the appearance of the amide I band (around 1650 cm⁻¹).
-
-
Data Analysis: Plot the absorbance of the amide I band as a function of time to obtain a kinetic profile of the reaction.
Logical Workflow for Method Selection
The choice of an analytical method for monitoring this compound reactions depends on the specific requirements of the study. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: A decision-making workflow for selecting an analytical method.
Conclusion
The selection of an analytical method to monitor this compound-mediated peptide coupling reactions is a critical decision that impacts the quality and efficiency of the synthesis process. For detailed, real-time kinetic studies where structural information is important, in-situ NMR and ATR-FTIR are powerful tools. When high quantitative accuracy for endpoint determination and purity analysis is the primary goal, HPLC remains the gold standard. Mass spectrometry offers unparalleled sensitivity for the detection of trace impurities and confirmation of product identity. By understanding the relative strengths and limitations of each technique, researchers can make informed decisions to optimize their peptide synthesis workflows.
References
A Comparative Guide to HBTU and Other Peptide Coupling Reagents: Cost-Effectiveness and Performance
For researchers and professionals in drug development and peptide synthesis, the choice of a coupling reagent is a critical factor that influences not only the success of the synthesis in terms of yield and purity but also the overall cost-effectiveness of the process. Among the plethora of available options, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has long been a staple in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of this compound with other commonly used coupling reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific needs.
Performance and Cost: A Comparative Analysis
The efficiency of a coupling reagent is determined by several factors, including reaction speed, achievable yield, and the degree of racemization. While this compound is known for its high coupling efficiency and ability to suppress racemization, other reagents such as HATU and HCTU have emerged as potent alternatives, often demonstrating superior performance in challenging syntheses, albeit at a different price point.[1][2]
The following table summarizes the key performance indicators and relative costs of this compound and its common alternatives. Prices are indicative and can vary based on supplier and quantity.
| Reagent | Molecular Weight ( g/mol ) | Key Advantages | Potential Disadvantages | Relative Cost (per gram) |
| This compound | 379.25 | Good balance of reactivity and stability, low racemization, cost-effective for routine synthesis.[3] | Can be less effective for sterically hindered amino acids compared to newer reagents. |
|
| HATU | 380.23 | Highly reactive, excellent for difficult couplings and sterically hindered amino acids, very low racemization.[4] | Higher cost, potential for side reactions if not used in appropriate stoichiometry. |
|
| HCTU | 413.68 | More reactive than this compound, often provides a good balance between performance and cost, effective for fast synthesis protocols.[1][5] | May not be as potent as HATU for the most challenging sequences. |
|
| TBTU | 321.09 | Similar to this compound in performance, often a cost-effective alternative.[6] | Byproducts can sometimes complicate purification. |
|
| PyBOP | 520.40 | Effective for sterically hindered couplings and cyclization reactions. | Can be less efficient than aminium salts for some applications, potential for side reactions. |
|
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols for Fmoc-based solid-phase peptide synthesis using this compound and HCTU. These protocols serve as a starting point and may require optimization based on the specific peptide sequence.
Standard this compound Coupling Protocol
This protocol is suitable for the synthesis of a wide range of peptides.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with this compound (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
Fast HCTU Coupling Protocol
This protocol is designed to reduce synthesis time, particularly for longer or more complex peptides. A study demonstrated that using HCTU with 5-minute coupling times and 3-minute deprotection times significantly reduced the total synthesis time without compromising crude peptide purity.[5]
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (5 equivalents), HCTU (5 equivalents), and DIPEA (10 equivalents) in DMF.
-
Add the solution to the resin.
-
Allow the coupling reaction to proceed for 5 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail.
Mechanism of Action and Experimental Workflow
The efficiency of aminium-based coupling reagents like this compound, HATU, and HCTU lies in their ability to rapidly activate the carboxylic acid of an amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain.
The diagram above illustrates the two-step process. First, in the presence of a base, this compound reacts with the carboxylic acid of the incoming amino acid to form a highly reactive OBT (1-hydroxybenzotriazole) active ester. In the second step, the N-terminal amine of the peptide chain attacks this active ester, forming the new peptide bond and releasing HOBt as a byproduct.
Conclusion
The selection of a peptide coupling reagent is a multifaceted decision that requires a balance between performance, cost, and the specific demands of the synthetic target. This compound remains a robust and cost-effective choice for routine peptide synthesis, offering a favorable balance of efficiency and low racemization. For more challenging sequences involving sterically hindered amino acids or for applications where speed is paramount, the higher reactivity of HCTU and HATU may justify their increased cost. HCTU, in particular, presents a compelling option for accelerating synthesis without the premium price of HATU. Ultimately, an informed decision based on the comparative data and a thorough understanding of the synthetic goals will lead to the most successful and economical outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Racemization Levels in Peptide Synthesis: HBTU vs. Alternative Coupling Reagents
For researchers, scientists, and drug development professionals, minimizing racemization during peptide synthesis is paramount to ensure the stereochemical integrity and biological activity of the final product. The choice of coupling reagent plays a pivotal role in achieving this objective. This guide provides an objective comparison of the racemization levels associated with the widely used coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and other common alternatives, supported by available experimental data and detailed methodologies.
Quantitative Assessment of Racemization
Direct, comprehensive quantitative data comparing the racemization levels of common uronium-based coupling reagents across a range of standard peptide syntheses is surprisingly sparse in publicly available literature. However, specific studies and qualitative comparisons consistently point towards certain trends.
A study on the synthesis of chiral peptide nucleic acid (PNA) monomers indicated the following order of decreasing enantiomeric purity, suggesting higher racemization with reagents further down the list: DEPBT > TDBTU > this compound > HATU.
In a specific application involving the coupling of glycosylated amino acids, a comparative study provided quantitative data on epimerization levels. While this represents a specialized case, it offers valuable insight into the relative performance of this compound and HATU under identical conditions.
| Coupling Reagent | Base | Epimerization (%) for Fmoc-Ser(Ac3GalNAcα)-OH |
| This compound | DIEA | 3.5 |
| HATU | DIEA | 2.1 |
| This compound | NMM | 4.2 |
| HATU | NMM | 1.8 |
Data adapted from a study on glycosylated amino acids. These values may not be representative of racemization levels in the synthesis of standard peptides.
Qualitative assessments from various sources generally support the following hierarchy for minimizing racemization:
-
TDBTU has been reported to produce significantly less epimerization than this compound and HATU in specific applications[1].
-
HATU is often cited as reacting faster and with less epimerization compared to this compound[2].
-
This compound is widely recognized as an efficient coupling reagent with low levels of racemization[1][3].
-
COMU , a newer generation uronium salt, is reported to have coupling efficiencies comparable to HATU with reduced epimerization[4].
Experimental Protocols for Assessing Racemization
The standard method for quantifying racemization in synthetic peptides involves the analysis of the enantiomeric composition of the constituent amino acids after total acidic hydrolysis of the peptide. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.
Peptide Hydrolysis
To accurately determine the extent of racemization that occurred during the synthesis, it is crucial to minimize any additional racemization during the hydrolysis step.
-
Reagent: 6N Deuterated Hydrochloric Acid (DCl) in D₂O is used. The incorporation of deuterium at the α-carbon of any newly racemized amino acids during hydrolysis allows for their differentiation from those racemized during synthesis via mass spectrometry.
-
Procedure:
-
The peptide sample is placed in a hydrolysis tube.
-
6N DCl in D₂O is added.
-
The tube is sealed under vacuum.
-
The sample is heated at 110°C for 24 hours.
-
The hydrolyzed sample is dried to remove excess DCl.
-
Chromatographic Separation of Enantiomers
Two primary HPLC-based approaches are utilized for the separation and quantification of D- and L-amino acid enantiomers:
-
Direct Separation on a Chiral Column: This is the most direct method.
-
Stationary Phase: A chiral stationary phase (CSP) is used, which contains a chiral selector that interacts differently with the D- and L-enantiomers, leading to their separation.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is used.
-
Detection: UV detection is commonly employed.
-
-
Derivatization Followed by Separation on an Achiral Column: In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) reversed-phase HPLC column.
-
Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice.
-
Procedure:
-
The hydrolyzed amino acid mixture is dissolved in a suitable buffer.
-
Marfey's reagent is added, and the reaction is allowed to proceed at a controlled temperature.
-
The resulting diastereomeric derivatives are then separated by reversed-phase HPLC.
-
-
Mechanism of Racemization
Racemization during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated carboxylic acid of the N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality. Subsequent non-stereospecific protonation of the resulting achiral enolate leads to a mixture of D and L enantiomers.
Experimental Workflow for Racemization Assessment
The following diagram outlines the typical workflow for the experimental determination of racemization levels in a synthetic peptide.
References
Safety Operating Guide
Proper Disposal of HBTU: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
This document provides a detailed protocol for the safe handling and disposal of this compound, a common peptide coupling reagent. Adherence to these procedures is critical to ensure laboratory safety and compliance with waste management regulations. All operations should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Immediate Safety and Handling
This compound is classified as a skin and eye irritant.[1][2] In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids intermittently. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Characterization and Chemical Properties
While not a specifically listed hazardous waste, this compound should be managed as a hazardous chemical due to its irritant properties.[1] It is known to be incompatible with strong oxidizing agents.
| Property | Data |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₁H₁₆F₆N₅OP |
| Molecular Weight | 379.25 g/mol |
| Melting Point | 198-202 °C (decomposes) |
| Solubility | Soluble in Dimethylformamide (DMF) |
Experimental Protocol for this compound Deactivation
The following procedure details a chemical deactivation method for this compound waste through basic hydrolysis. This process breaks down the reactive guanidinium moiety into less hazardous byproducts.
Materials Required:
-
This compound waste (solid or dissolved in a compatible solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Labeled hazardous waste container
-
Stir plate and magnetic stir bar
Step-by-Step Deactivation Procedure:
-
Preparation: In a chemical fume hood, place the vessel containing the this compound waste on a stir plate. If the waste is solid, dissolve it in a minimal amount of DMF.
-
Basification: With gentle stirring, slowly add 1 M NaOH solution to the this compound waste until the pH is greater than 12.
-
Hydrolysis: Allow the basic solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the this compound.
-
Neutralization: After the hydrolysis period, carefully neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.
-
Collection and Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.
This compound Disposal Workflow
The logical progression for the safe disposal of this compound is outlined in the diagram below.
Caption: A step-by-step workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
